N,N-dimethyl-1H-imidazole-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylimidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-8(2)6(10)9-4-3-7-5-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLTWJREEUSJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220117 | |
| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69829-55-6 | |
| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069829556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-Dimethyl-1H-imidazole-1-carboxamide (CAS 69829-55-6): A Definitive Guide to Properties, Mechanistic Reactivity, and Applications in Drug Discovery
Executive Summary
In the landscape of modern synthetic and medicinal chemistry, the precise installation of functional groups is paramount to modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. N,N-dimethyl-1H-imidazole-1-carboxamide (CAS 69829-55-6), frequently referred to as 1-(dimethylcarbamoyl)imidazole, has emerged as a highly versatile and efficient dimethylcarbamoylating reagent[1].
Historically, the installation of a dimethylcarbamoyl moiety relied heavily on dimethylcarbamoyl chloride—a highly toxic, corrosive, and volatile reagent with known carcinogenic properties. N,N-dimethyl-1H-imidazole-1-carboxamide circumvents these severe safety liabilities while offering superior chemoselectivity and milder reaction conditions. By leveraging the excellent leaving-group capability of the imidazole ring, this reagent allows researchers to seamlessly synthesize complex dimethylamides and dimethylcarbamates, which are critical pharmacophores in the development of modern therapeutics.
Physicochemical Profiling & Structural Dynamics
To effectively utilize N,N-dimethyl-1H-imidazole-1-carboxamide, one must understand its fundamental physical properties and electronic structure. The compound exists as a crystalline solid that decomposes near its melting point, necessitating careful storage under inert, anhydrous conditions.
Quantitative Physicochemical Data
| Property | Value | Causality / Implication for Handling |
| CAS Registry Number | 69829-55-6 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C6H9N3O | Indicates a high nitrogen-to-carbon ratio, contributing to its reactivity[1]. |
| Molecular Weight | 139.16 g/mol | Low molecular weight facilitates high atom economy in synthetic steps[2]. |
| Melting Point | 36-37 °C (decomp) | Thermal instability at elevated temperatures; requires refrigeration for long-term storage[2]. |
| Boiling Point | 233.9 °C (Predicted) | High predicted BP reflects strong intermolecular dipole interactions, though it decomposes before boiling[2]. |
| Appearance | White to off-white solid / oil | Can melt into a viscous oil at ambient room temperatures; handle in a temperature-controlled environment. |
Electronic Activation and Reactivity
The core reactivity of CAS 69829-55-6 stems from the cross-conjugation of the carbonyl group. The lone pair on the dimethylamine nitrogen donates electron density into the carbonyl, while the imidazole ring acts as a potent electron-withdrawing group via induction. Upon nucleophilic attack at the carbonyl carbon, the C-N(imidazole) bond is cleaved. The thermodynamic driving force of this reaction is the expulsion of the imidazolide anion, which is highly stabilized by aromatic resonance.
Mechanistic Pathways in Synthetic Applications
The primary utility of N,N-dimethyl-1H-imidazole-1-carboxamide is the transfer of the dimethylcarbamoyl group to nucleophiles (alcohols, amines, and thiols) via a nucleophilic acyl substitution mechanism.
Figure 1: Mechanistic pathway of nucleophilic acyl substitution using CAS 69829-55-6.
Application in Drug Discovery
The dimethylcarbamoyl group is a privileged motif in medicinal chemistry. It modulates lipophilicity (LogP), acts as a robust hydrogen bond acceptor, and is highly resistant to enzymatic cleavage by esterases.
-
Diabetes Therapeutics: Modifying heterocyclic scaffolds with dimethylcarbamoyl and imidazole groups has been proven to significantly enhance Dipeptidyl Peptidase-4 (DPP-4) inhibitory effects, a primary mechanism of action for modern Type 2 diabetes medications[3].
-
Neurological Agents: The reagent has been explicitly utilized to synthesize N-substituted imidazole derivatives, such as 4-benzyl-1-(N,N-dimethylcarbamoyl)imidazole, which exhibit potent anti-hypoxia and anti-brain-ischemia properties[4].
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following methodology for the dimethylcarbamoylation of a primary amine or alcohol is designed to ensure high yield through mechanistic causality.
Protocol: Dimethylcarbamoylation of Sterically Hindered Alcohols/Amines
1. System Preparation (Anhydrous Validation)
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Causality: CAS 69829-55-6 is highly moisture-sensitive. Ambient water acts as a competing nucleophile, irreversibly hydrolyzing the reagent into dimethylamine, carbon dioxide, and imidazole.
2. Substrate Solvation & Reagent Addition
-
Action: Dissolve the nucleophilic substrate (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration). Cool the system to 0 °C. Add N,N-dimethyl-1H-imidazole-1-carboxamide (1.2 to 1.5 eq) dropwise or in small portions.
-
Causality: Cooling suppresses exothermic side reactions. A slight stoichiometric excess of the reagent compensates for any trace moisture in the system.
3. Catalytic Activation
-
Action: Add 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 eq). Allow the reaction to warm to 25 °C and stir for 4–12 hours.
-
Causality: DMAP is strictly required for sterically hindered substrates. DMAP acts as a nucleophilic acyl transfer catalyst; it attacks the reagent, expelling imidazole, and forms a highly electrophilic N-dimethylcarbamoylpyridinium intermediate. This intermediate is vastly more reactive toward sluggish nucleophiles than the parent reagent.
4. In-Process Monitoring (Self-Validation)
-
Action: Monitor via TLC (Thin Layer Chromatography) or LC-MS.
-
Causality: Disappearance of the starting material validates the catalytic cycle's efficiency. If the reaction stalls, an additional 0.05 eq of DMAP can re-initiate the stalled tetrahedral intermediate collapse.
5. Aqueous Workup & Purification
-
Action: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine.
-
Causality: The primary byproduct is imidazole. Imidazole is highly water-soluble and easily protonated by the mild HCl wash, partitioning it entirely into the aqueous phase, leaving the pure dimethylcarbamate/urea product in the organic layer.
Figure 2: Standardized experimental workflow for dimethylcarbamoylation under anhydrous conditions.
Comparative Reagent Analysis
To justify the selection of CAS 69829-55-6 over traditional reagents, we must evaluate its operational parameters against industry standards.
| Feature | N,N-dimethyl-1H-imidazole-1-carboxamide | Dimethylcarbamoyl Chloride | N,N'-Carbonyldiimidazole (CDI) |
| Transferred Group | Dimethylcarbamoyl | Dimethylcarbamoyl | Carbonyl (C=O) |
| Byproduct | Imidazole (Benign, water-soluble) | HCl gas (Corrosive, toxic) | Imidazole + CO2 |
| Toxicity Profile | Moderate (Irritant) | Severe (Known Carcinogen) | Moderate (Irritant) |
| Handling | Benchtop (with inert gas) | Fume hood only, highly restricted | Benchtop (with inert gas) |
| Reactivity | Moderate (Often requires DMAP) | Extremely High | High |
References
1.[1] Title: CAS NO. 69829-55-6 | 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) | Source: Local Pharma Guide | URL: 2.[2] Title: 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) CAS#: 69829-55-6 | Source: ChemicalBook | URL: 3.[3] Title: Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: patent review (2015-2018) | Source: Taylor & Francis Online | URL: 4.[4] Title: US4973588A - Imidazole derivatives having anti-hypoxia properties | Source: Google Patents | URL:
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- 3. tandfonline.com [tandfonline.com]
- 4. US4973588A - Imidazole derivatives having anti-hypoxia properties - Google Patents [patents.google.com]
A Comparative Toxicological Assessment: The Known Hazards of Dimethylcarbamoyl Chloride vs. the Data Deficit of N,N-dimethyl-1H-imidazole-1-carboxamide
Abstract
In the landscape of chemical synthesis, the choice of reagents is a critical decision point, balancing reactivity and efficacy against potential toxicological risks. Dimethylcarbamoyl chloride (DMCC) is a widely utilized reagent for the introduction of a dimethylcarbamoyl moiety, but its use is fraught with significant, well-documented health hazards, including probable human carcinogenicity.[1][2] As industries seek safer alternatives, compounds like N,N-dimethyl-1H-imidazole-1-carboxamide (DMCIm) have emerged as potential replacements due to their analogous reactive capabilities. This technical guide provides an in-depth analysis of the known toxicological profile of DMCC and contrasts it with the profound lack of available safety data for DMCIm. We will delineate the mechanistic underpinnings of DMCC's toxicity, present a clear summary of its hazardous properties, and propose a rigorous, multi-tiered experimental workflow to characterize the toxicological profile of DMCIm. This document is intended for researchers, chemists, and drug development professionals to inform safer laboratory practices and guide future research priorities.
Introduction: The Need for Safer Carbamoylating Agents
Carbamoylation is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, pesticides, and specialty chemicals.[2][3][4] The efficiency of the carbamoylating agent is paramount. Dimethylcarbamoyl chloride (DMCC) has long been a reagent of choice due to its high reactivity. However, this reactivity is indiscriminate, extending to biological macromolecules and resulting in a severe toxicity profile. The International Agency for Research on Cancer (IARC) has classified DMCC as a Group 2A agent, "probably carcinogenic to humans," based on sufficient evidence in animal studies.[1][2] This classification, coupled with its acute toxicity and corrosive nature, necessitates stringent handling precautions and drives the search for safer alternatives.[3][4][5]
N,N-dimethyl-1H-imidazole-1-carboxamide (DMCIm) represents one such potential alternative. By replacing the highly reactive and poor leaving group (chloride) of DMCC with a more stable imidazole leaving group, it is hypothesized that DMCIm may offer a more controlled reactivity profile, potentially translating to a more favorable toxicological outcome. However, this hypothesis remains untested, as there is a notable absence of published, in-depth toxicological studies for DMCIm.
This guide will first establish a comprehensive baseline by detailing the toxicity of DMCC. It will then highlight the structural differences with DMCIm and outline the critical toxicological assays required to fill the existing data gap and enable a true, evidence-based comparison.
Comparative Chemical Structures
The fundamental difference in the potential reactivity and subsequent biological activity of these two compounds lies in their leaving groups. DMCC possesses a chloride ion, whereas DMCIm utilizes an imidazole ring.
Caption: Chemical structures of DMCC and DMCIm.
In-Depth Toxicological Profile of Dimethylcarbamoyl Chloride (DMCC)
The toxicity of DMCC is well-documented across acute, chronic, and carcinogenic endpoints. It is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its genotoxic effects.[1][2]
Mechanism of Toxicity: Electrophilic Attack
The core mechanism of DMCC's toxicity is its function as a potent electrophile. The electron-withdrawing carbonyl group and the chlorine atom create a highly electrophilic carbon center. This allows DMCC to readily react with biological nucleophiles, such as the nitrogen and oxygen atoms in DNA bases and amino acid residues in proteins.[6][7] This covalent modification (alkylation) of critical cellular macromolecules can disrupt their function, leading to cytotoxicity, mutagenicity, and ultimately, carcinogenicity.[1][2]
Caption: Proposed toxic mechanism of DMCC.
Acute Toxicity & Irritation
DMCC poses an immediate threat upon exposure. It is corrosive and causes severe irritation and burns to the skin and eyes upon contact.[5][8] Inhalation is a primary route of occupational exposure and can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[5][9] High acute exposure can damage the mucous membranes of the respiratory tract.[10]
Table 1: Acute Toxicity Data for Dimethylcarbamoyl Chloride (DMCC)
| Parameter | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 1,000 - 1,170 mg/kg | [11][12][13] |
| LC50 | Rat | Inhalation | 180 ppm / 6 hr | [11][13] |
Genotoxicity & Mutagenicity
As a direct-acting alkylating agent, DMCC shows a wide spectrum of genotoxic activity.[1][2] It has been shown to be mutagenic in bacterial assays (Ames test) and to induce micronuclei in the bone marrow cells of mice treated in vivo.[1][14] This ability to directly alter genetic material is the mechanistic basis for its carcinogenicity.
Carcinogenicity
The most significant long-term hazard of DMCC is its carcinogenicity. The National Toxicology Program (NTP) reasonably anticipates it to be a human carcinogen.[15] IARC classifies it as "probably carcinogenic to humans" (Group 2A).[1][2] This is based on inadequate evidence in humans but sufficient evidence in experimental animals.[1][2][14]
-
Inhalation: Studies in rats and hamsters exposed via inhalation showed a high incidence of malignant tumors in the nasal cavity.[1][8][14][15]
-
Dermal/Injection: Skin application and subcutaneous injection in mice produced local tumors, such as papillomas, carcinomas, and sarcomas.[1][15]
N,N-dimethyl-1H-imidazole-1-carboxamide (DMCIm): A Profile Defined by a Data Void
In stark contrast to DMCC, a thorough search of scientific literature and toxicological databases reveals no specific, publicly available studies on the acute toxicity, skin/eye irritation, genotoxicity, or carcinogenicity of N,N-dimethyl-1H-imidazole-1-carboxamide. Safety Data Sheets (SDS) from suppliers for analogous but distinct compounds, such as N-methoxy-N-methyl-1H-imidazole-1-carboxamide, indicate hazards like skin and eye irritation, but this data cannot be directly extrapolated to DMCIm.[16]
From a chemical standpoint, the imidazole moiety in DMCIm is a better leaving group than the chloride in DMCC. This suggests that DMCIm may be less aggressively reactive than DMCC, potentially reducing its non-specific reactivity with biological molecules. However, without empirical data, this remains a purely theoretical argument. The potential for the imidazole ring itself or its metabolites to have unique toxicological properties must also be considered.
Proposed Experimental Workflow for Toxicological Characterization of DMCIm
To address the critical data gap for DMCIm and properly evaluate its potential as a safer alternative to DMCC, a systematic toxicological evaluation is imperative. The following tiered approach, based on internationally recognized OECD guidelines, provides a framework for this assessment.
Caption: Tiered experimental workflow for DMCIm.
Tier 1: In Vitro Screening
-
Objective: To determine if DMCIm can cause gene mutations in bacteria. This is a critical screen for genotoxic potential and a direct comparison to a key hazard of DMCC.[17][18][19]
-
Methodology:
-
Strains: A panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains, which are deficient in histidine or tryptophan synthesis, are selected.
-
Metabolic Activation: The assay is run in parallel with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate). This determines if the parent compound or its metabolites are mutagenic.[17][20]
-
Exposure: Bacteria are exposed to a range of concentrations of DMCIm on agar plates lacking the essential amino acid.
-
Analysis: A positive result is recorded if DMCIm causes a dose-dependent increase in the number of "revertant" colonies (colonies that have mutated and regained the ability to synthesize the amino acid) compared to the negative control.
-
-
Objective: To assess the concentration at which DMCIm causes cell death in a mammalian cell line, providing a baseline for its general toxicity.[21]
-
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., Balb/c 3T3 or HaCaT) is cultured in 96-well plates.
-
Exposure: Cells are exposed to a serial dilution of DMCIm for a defined period (e.g., 24 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Analysis: The formazan is solubilized, and the absorbance is read on a plate reader. A decrease in absorbance correlates with a decrease in cell viability, allowing for the calculation of an IC50 (concentration causing 50% inhibition of cell viability).
-
Tier 2: In Vivo Acute Systemic Toxicity
-
Objective: To determine the acute oral toxicity of DMCIm and identify the GHS hazard classification. This method provides robust data while minimizing animal use.[22][23][24]
-
Methodology:
-
Animal Model: The study typically uses a single sex (usually female rats) as they are often slightly more sensitive.[23]
-
Stepwise Dosing: The test is a stepwise procedure using 3 animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the dose is increased.
-
Observation: Animals are observed for 14 days for signs of toxicity and mortality. Body weight changes are recorded, and a gross necropsy is performed on all animals at the end of the study.[24]
-
Analysis: The results allow for the classification of the substance into one of the GHS categories for acute toxicity.[22]
-
Conclusion and Future Outlook
The toxicological profile of dimethylcarbamoyl chloride (DMCC) is unequivocally severe, defined by its potent genotoxicity and carcinogenicity driven by its high electrophilic reactivity. It serves as a stark example of a useful synthetic reagent whose hazardous properties demand the exploration of safer alternatives.
N,N-dimethyl-1H-imidazole-1-carboxamide (DMCIm) stands as a logical candidate for such an alternative, based on chemical principles that suggest a more controlled reactivity. However, this remains a theoretical advantage in the absence of empirical toxicological data. The current data void makes any direct comparison impossible and precludes the responsible, large-scale adoption of DMCIm.
It is imperative that the scientific community undertakes a systematic evaluation of DMCIm's safety profile. The experimental workflow proposed in this guide, beginning with foundational in vitro assays for genotoxicity and cytotoxicity and progressing to in vivo acute toxicity studies, provides a clear and robust path forward. Only through such rigorous investigation can we determine if DMCIm is a genuinely safer chemical alternative, allowing for informed decisions that protect researchers, consumers, and the environment.
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International Agency for Research on Cancer. (1999). Dimethylcarbamoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon, France: IARC. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Carbamic chloride, dimethyl-: Human health tier II assessment. Retrieved from [Link]
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Inchem.org. (1999). Dimethylcarbamoyl Chloride (IARC Summary & Evaluation, Volume 71, 1999). Retrieved from [Link]
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Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
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National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition: Dimethylcarbamoyl Chloride. Retrieved from [Link]
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Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-136. Retrieved from [Link]
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TTS Laboratuvar Hizmetleri. (n.d.). AMES Test – OECD 471. Retrieved from [Link]
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Sakurada, K., et al. (2010). In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes. Journal of Toxicological Sciences, 35(6), 863-873. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). N,N-Dimethyl-1H-imidazole-1-sulfonamide - Exposure Predictions. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2,4-dimethyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2,4-dimethyl- - Substance Details. Retrieved from [Link]
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Solubility of N,N-dimethyl-1H-imidazole-1-carboxamide in organic solvents
An In-Depth Technical Guide to the Solubility of N,N-dimethyl-1H-imidazole-1-carboxamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-dimethyl-1H-imidazole-1-carboxamide in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for predicting and experimentally determining its solubility. By dissecting the molecule's structural and physicochemical properties, we apply fundamental principles of solubility to forecast its behavior in a range of common organic solvents. Furthermore, this document offers detailed, field-proven experimental protocols for the precise measurement of solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended to be an essential resource for scientists and professionals working with this and structurally related compounds in pharmaceutical development, chemical synthesis, and other research applications.
Introduction to N,N-dimethyl-1H-imidazole-1-carboxamide
N,N-dimethyl-1H-imidazole-1-carboxamide is a derivative of imidazole, a five-membered heterocyclic aromatic compound.[1] The imidazole nucleus is a significant structural motif in a vast array of biologically active molecules and is a cornerstone in medicinal chemistry.[1][2] The subject compound features a dimethylcarboxamide group attached to one of the nitrogen atoms of the imidazole ring. This substitution pattern imparts specific physicochemical properties that dictate its behavior in solution, a critical consideration for its synthesis, purification, formulation, and application in various chemical and biological systems.[2] Understanding the solubility of N,N-dimethyl-1H-imidazole-1-carboxamide is paramount for its effective utilization in drug discovery and process chemistry.
Molecular Structure:
-
IUPAC Name: N,N-dimethyl-1H-imidazole-1-carboxamide
-
Key Structural Features:
-
An aromatic imidazole ring, which is polar.
-
A tertiary amide (dimethylcarboxamide) group, which is also polar and can act as a hydrogen bond acceptor.
-
The absence of an N-H bond on the imidazole ring, which means it cannot act as a hydrogen bond donor in its neutral form.[5]
-
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like."[6] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The primary intermolecular forces at play for N,N-dimethyl-1H-imidazole-1-carboxamide are dipole-dipole interactions and the potential for hydrogen bonding.
2.1 Polarity
The polarity of both the solute (N,N-dimethyl-1H-imidazole-1-carboxamide) and the solvent is the most critical factor in determining solubility.
-
Solute Polarity: The presence of the imidazole ring and the dimethylcarboxamide group makes N,N-dimethyl-1H-imidazole-1-carboxamide a polar molecule. The nitrogen and oxygen atoms create a significant dipole moment.
-
Solvent Polarity: Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol) These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide) These solvents are polar but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.
-
Non-polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and are composed of molecules with minimal dipole moments.
-
2.2 Hydrogen Bonding
Hydrogen bonding is a strong type of dipole-dipole interaction that significantly influences solubility.
-
N,N-dimethyl-1H-imidazole-1-carboxamide: The carbonyl oxygen of the carboxamide group and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen atom attached to a highly electronegative atom, so it cannot act as a hydrogen bond donor.
-
Solvent Interactions:
-
In polar protic solvents , the solvent can donate a hydrogen bond to the oxygen or nitrogen atoms of the solute, leading to strong solute-solvent interactions and favorable solubility.
-
In polar aprotic solvents , while hydrogen bonding from the solvent is not possible, strong dipole-dipole interactions can still occur, promoting solubility.
-
In non-polar solvents , the lack of significant dipole-dipole interactions or hydrogen bonding between the polar solute and the non-polar solvent will likely result in poor solubility.
-
Predicted Solubility Profile of N,N-dimethyl-1H-imidazole-1-carboxamide
Based on the theoretical principles outlined above, a qualitative prediction of the solubility of N,N-dimethyl-1H-imidazole-1-carboxamide in various organic solvents can be made.
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol | Likely Soluble | Strong potential for hydrogen bonding between the solvent (donor) and the solute (acceptor), as well as strong dipole-dipole interactions.[7] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | Strong dipole-dipole interactions between the polar solute and the polar aprotic solvent. Solvents like DMF and DMSO are excellent solvents for a wide range of polar organic molecules.[8] |
| Moderately Polar | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents are capable of dissolving a wide range of organic compounds due to their moderate polarity.[7] |
| Non-polar | Hexane, Toluene, Diethyl Ether | Likely Insoluble / Sparingly Soluble | The significant mismatch in polarity between the polar solute and the non-polar solvent results in weak solute-solvent interactions compared to the solute-solute and solvent-solvent interactions.[7] |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound in an organic solvent.[9]
4.1 Objective
To determine the concentration of a saturated solution of N,N-dimethyl-1H-imidazole-1-carboxamide in a specific organic solvent at a given temperature.
4.2 Materials and Equipment
-
N,N-dimethyl-1H-imidazole-1-carboxamide (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Glassware (beakers, volumetric flasks)
-
Oven or vacuum oven
4.3 Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of solubility.
4.4 Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of N,N-dimethyl-1H-imidazole-1-carboxamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath.
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed container.
-
Weigh the container with the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the container using a gentle stream of nitrogen, an oven, or a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once all the solvent has been removed, weigh the container again to determine the mass of the dissolved solid.
-
-
Calculation:
-
Mass of dissolved solute = (Mass of container with solid residue) - (Mass of empty container)
-
Mass of solvent = (Mass of container with solution) - (Mass of container with solid residue)
-
Solubility can then be expressed in various units, such as:
-
g/L = (Mass of dissolved solute in g) / (Volume of solution withdrawn in L)
-
g/100g solvent = [(Mass of dissolved solute in g) / (Mass of solvent in g)] * 100
-
-
Factors Influencing Solubility
5.1 Temperature
The solubility of a solid in a liquid is generally dependent on temperature. For most organic compounds, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. It is crucial to control the temperature accurately during solubility measurements.
5.2 Crystalline Form (Polymorphism)
Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility. It is important to characterize the solid form of N,N-dimethyl-1H-imidazole-1-carboxamide being used in solubility studies.
Thermodynamic Insights into the Dissolution Process
The dissolution of a solid in a liquid can be described by thermodynamic principles, specifically the change in Gibbs free energy (ΔG_sol).
Caption: Thermodynamic cycle of the dissolution process.
-
Gibbs Free Energy of Solution (ΔG_sol): For dissolution to be spontaneous, ΔG_sol must be negative. It is related to the enthalpy and entropy of solution by the equation: ΔG_sol = ΔH_sol - TΔS_sol.
-
Enthalpy of Solution (ΔH_sol): This is the net heat change during dissolution. It involves two main steps:
-
Lattice Energy (Endothermic): Energy required to break the bonds holding the solid crystal lattice together.
-
Solvation Energy (Exothermic): Energy released when the solute molecules are surrounded by solvent molecules.
-
-
Entropy of Solution (ΔS_sol): This is the change in disorder. The dissolution of an ordered solid into a disordered solution usually results in an increase in entropy (ΔS_sol > 0).
The interplay of these thermodynamic quantities determines the extent of solubility.[10][11][12][13][14]
Conclusion
While specific, published quantitative solubility data for N,N-dimethyl-1H-imidazole-1-carboxamide is scarce, a strong predictive understanding of its behavior in various organic solvents can be achieved through the application of fundamental chemical principles. Its polar nature suggests good solubility in polar protic and polar aprotic solvents, and poor solubility in non-polar solvents. This guide provides the theoretical foundation and a detailed, practical experimental protocol for researchers to accurately and reliably determine the solubility of this compound, thereby facilitating its effective use in research and development.
References
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Alinezhad, V., et al. (2025, October 23). Recent Advances in the Synthesis and Applications of Imidazole Derivatives. ResearchGate. [Link]
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Grimmett, M. R. (n.d.). Product Class 3: Imidazoles. Science of Synthesis. [Link]
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Hanna, L. E., & Reisman, S. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]
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Local Pharma Guide. (n.d.). 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI). Retrieved February 22, 2024, from [Link]
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Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Heterocyclic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). N-methyl-1H-imidazole-1-carboxamide. PubChem. Retrieved February 22, 2024, from [Link]
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PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). Retrieved February 22, 2024, from [Link]
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Quora. (2017, June 24). How to determine the solubility of organic compounds. [Link]
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ResearchGate. (2025, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. [Link]
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Rohani, S. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(4), 843-852. [Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 22, 2024, from [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
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Various Authors. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling, 65(8), 4043-4056. [Link]
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Various Authors. (2025). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. European Journal of Pharmaceutical Sciences, 183, 107338. [Link]
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Various Authors. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences, 31(2), 187-194. [Link]
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Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Various Authors. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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A Comprehensive Safety and Handling Guide for N,N-dimethyl-1H-imidazole-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the safe handling, storage, and disposal of N,N-dimethyl-1H-imidazole-1-carboxamide (CAS No. 69829-55-6). In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound, this guide has been constructed by synthesizing data from structurally analogous imidazole derivatives. The information herein is intended to provide a robust safety framework for laboratory personnel. All procedures should be conducted with the utmost caution and in conjunction with a thorough risk assessment specific to the planned experimental work.
Section 1: Chemical Identification and Properties
N,N-dimethyl-1H-imidazole-1-carboxamide is a member of the imidazole carboxamide family. Its core structure consists of an imidazole ring with a dimethylcarboxamide group attached to one of the nitrogen atoms.
| Property | Data | Source |
| Chemical Name | N,N-dimethyl-1H-imidazole-1-carboxamide | - |
| CAS Number | 69829-55-6 | [1][2] |
| Molecular Formula | C6H9N3O | [2][3] |
| Molecular Weight | 139.16 g/mol | [2] |
| Predicted XlogP | -0.3 | [3] |
| SMILES | CN(C)C(=O)N1C=CN=C1 | [3] |
Section 2: Hazard Identification and Assessment
Based on the hazard profiles of structurally similar compounds, such as N-methyl-1H-imidazole-1-carboxamide and other imidazole derivatives, N,N-dimethyl-1H-imidazole-1-carboxamide should be handled as a hazardous substance.[4] The primary anticipated hazards are:
-
Acute Oral Toxicity : Likely harmful if swallowed.[4]
-
Skin Corrosion/Irritation : Expected to cause skin irritation and potentially burns with prolonged contact.[4]
-
Serious Eye Damage/Irritation : Poses a significant risk of serious eye irritation or damage.[4]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[4]
GHS Hazard Pictogram (Postulated):
Caption: Postulated GHS07 Exclamation Mark pictogram for harmful, irritant, or sensitizing hazards.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential when working with N,N-dimethyl-1H-imidazole-1-carboxamide. The following workflow outlines the critical steps for safe handling.
Caption: Experimental workflow for handling N,N-dimethyl-1H-imidazole-1-carboxamide.
Engineering Controls
All work with N,N-dimethyl-1H-imidazole-1-carboxamide, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that could cause serious eye damage.[5] |
| Hand Protection | Nitrile gloves (inspect for pinholes before use). | Provides a barrier against skin contact, which can cause irritation or burns.[5] |
| Body Protection | A flame-resistant laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a fume hood. For situations with a high risk of aerosolization, consult with your institution's environmental health and safety department. | A fume hood provides primary respiratory protection.[5] |
Section 4: First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
Section 5: Fire-Fighting Measures
While specific flammability data is unavailable, related compounds may be combustible.
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Hazardous Combustion Products : Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[9]
-
Fire-Fighting Procedures : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Section 6: Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the fume hood is operating correctly.
-
Contain : For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect : Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report : Report the incident to your supervisor and environmental health and safety department.
Section 7: Storage and Incompatibility
Proper storage is essential to maintain the stability and integrity of N,N-dimethyl-1H-imidazole-1-carboxamide and to prevent hazardous reactions.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some sources suggest refrigeration.[9]
-
Incompatible Materials : Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
Section 8: Stability and Reactivity
-
Reactivity : Imidazole derivatives can be reactive with a variety of compounds. Avoid contact with incompatible materials.
-
Chemical Stability : Assumed to be stable under recommended storage conditions.[8]
-
Hazardous Decomposition Products : As mentioned, thermal decomposition can release hazardous gases.[9]
Section 9: Toxicological Information
No specific toxicological data is available for N,N-dimethyl-1H-imidazole-1-carboxamide. The information below is extrapolated from related compounds.
-
Acute Toxicity : Harmful if swallowed.[4] The oral LD50 for the related compound 1-methylimidazole is approximately 1144 mg/kg in rats.[10]
-
Skin Corrosion/Irritation : Causes skin irritation.[4]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[4]
-
Carcinogenicity : Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8]
Section 10: Disposal Considerations
All waste containing N,N-dimethyl-1H-imidazole-1-carboxamide must be treated as hazardous waste.
-
Waste Disposal : Dispose of in accordance with all applicable federal, state, and local environmental regulations.[5]
-
Container Disposal : Do not reuse empty containers. Dispose of as unused product.[8]
References
-
University of Washington. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]
-
Capot Chemical. (n.d.). N,N-Dimethyl-1H-imidazole-1-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1H-imidazole-1-carboxamide. Retrieved from [Link]
- Hanna, L. E., & Reisman, S. E. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197.
-
University of Washington. (2025, February 28). Standard Operating Procedure: Imidazole. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). N,N-DIETHYL-1H-IMIDAZOLE-1-CARBOXAMIDE. Retrieved from [Link]
-
CRC Industries. (2020, March 28). Safety Data Sheet: 3-36® Multi-Purpose Lubricant & Corrosion Inhibitor. Retrieved from [Link]
-
Australian Government Department of Health. (2022, January 14). Evaluation statement: 1H-Imidazole, 1-methyl-. Retrieved from [Link]
-
PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-1-carboxamide. Retrieved from [Link]
-
Mayr's Database of Reactivity Parameters. (n.d.). N-Nucleophiles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). N,N-Dimethyl-1H-imidazole-1-sulfonamide - Exposure: Exposure Predictions. Retrieved from [Link]
-
Capot Chemical. (2008, November 4). MSDS of N,N-Dimethyl imidazole-1-sulfonamide. Retrieved from [Link]
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N,N-Dimethyl-1H-imidazole-1-carboxamide: A Safer, High-Fidelity Reagent for Carbamoylation
[1]
Executive Summary
N,N-Dimethyl-1H-imidazole-1-carboxamide (CAS: 69829-55-6) represents a critical evolution in carbamoylation methodology, offering a safer, non-lachrymatory alternative to the traditional, carcinogenic dimethylcarbamoyl chloride (DMCC) .[1]
This guide details the synthesis, mechanistic principles, and application of this reagent.[1][2] Unlike DMCC, which functions purely through high electrophilicity at the cost of safety, the imidazole-carboxamide derivative leverages the "imidazolium effect" —a tunable reactivity profile that allows for the selective functionalization of amines, phenols, and thiols.[1] It can be isolated as a stable solid or generated in situ via 1,1'-carbonyldiimidazole (CDI) , making it a versatile tool for medicinal chemistry and green process development.[1]
Chemical Profile & Properties[3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | N,N-Dimethyl-1H-imidazole-1-carboxamide |
| Synonyms | 1-(Dimethylcarbamoyl)imidazole; 1-Imidazole-N,N-dimethylcarboxamide |
| CAS Number | 69829-55-6 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.15 g/mol |
| Physical State | White to off-white crystalline solid or oil (depending on purity/temp) |
| Solubility | Soluble in DCM, THF, MeCN, DMF; Water soluble (hydrolyzes slowly) |
| Stability | Stable at room temperature under inert atmosphere.[1][3][4] Hygroscopic. |
Mechanistic Principles: The Imidazolium Effect[1]
The reagent operates via a nucleophilic acyl substitution mechanism. Its utility is defined by two distinct reactivity modes: Neutral and Cationic (Activated) .
Mode A: Neutral Reactivity
In its neutral form, the imidazole ring acts as a moderate leaving group (
Mode B: Cationic Activation (The Imidazolium Effect)
For sterically hindered or weak nucleophiles, the reagent can be activated by N-alkylation (typically with Methyl Iodide, MeI) to form the 1-(dimethylcarbamoyl)-3-methylimidazolium salt.[1] This converts the leaving group from a neutral imidazole to a positively charged imidazolium species, dramatically increasing the electrophilicity of the carbonyl carbon.
Mechanism Diagram
Caption: Dual-mode reactivity showing direct nucleophilic attack vs. alkylation-mediated activation (The Imidazolium Effect).[1]
Synthesis of the Reagent (In-Situ Protocol)
While commercially available, the reagent is most cost-effectively generated in situ from CDI and Dimethylamine hydrochloride . This avoids storing moisture-sensitive reagents and eliminates the need for toxic DMCC.
Experimental Workflow
Reagents:
Protocol:
-
Charge a flame-dried flask with CDI (1.1 equiv) and anhydrous DCM (0.5 M concentration) under nitrogen. Cool to 0°C.[3]
-
Add Dimethylamine HCl (1.0 equiv) in portions to control CO₂ evolution.
-
Add Et₃N (1.2 equiv) dropwise.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.
-
Usage: The resulting solution contains N,N-dimethyl-1H-imidazole-1-carboxamide and can be used directly for subsequent carbamoylation steps.[1]
-
Note: For isolation, wash with cold water (3x), dry over Na₂SO₄, and concentrate.[1] The product is stable enough for flash chromatography if needed (DCM/MeOH).
-
Caption: One-pot generation of the reagent from CDI, avoiding the use of carcinogenic carbamoyl chlorides.
Synthetic Applications & Protocols
Application A: Synthesis of O-Aryl Dimethylcarbamates
Used for synthesizing prodrugs or AChE inhibitors (e.g., Neostigmine analogues).[1]
-
Substrate: Phenol derivative (Ar-OH).[1]
-
Conditions: Reagent (1.2 equiv), DBU or K₂CO₃ (1.5 equiv), MeCN, Reflux or Microwave.[1]
-
Protocol:
-
Dissolve phenol in MeCN.
-
Add base (DBU) and N,N-dimethyl-1H-imidazole-1-carboxamide.[1]
-
Heat to 80°C (or reflux) for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole and DBU), then brine.
-
Yield: Typically >85%.
-
Application B: Synthesis of Carbamoyl Fluorides (Advanced)
Carbamoyl fluorides are stable but reactive intermediates for acyl transfer. This method uses the activated imidazolium salt .
-
Reference: ACS Omega 2025 (See Search Result 1.4).
-
Protocol:
-
Activation: Treat N,N-dimethyl-1H-imidazole-1-carboxamide with Methyl Iodide (MeI, 1.5 equiv) in MeCN at RT for 24h.
-
Precipitation: The imidazolium iodide salt precipitates or is concentrated.
-
Fluorination: Treat the salt with Potassium Fluoride (KF) and 18-Crown-6 in MeCN at elevated temperature.
-
Result: Formation of Dimethylcarbamoyl fluoride.
-
Comparative Analysis: Reagent Selection
| Feature | Dimethylcarbamoyl Chloride (DMCC) | N,N-Dimethyl-1H-imidazole-1-carboxamide |
| Toxicity | High (Carcinogen, Lachrymator) | Low (Irritant, Corrosive) |
| State | Liquid (High Vapour Pressure) | Solid/Oil (Low Vapour Pressure) |
| Reactivity | High (Unselective) | Tunable (Neutral vs. Activated) |
| Byproducts | HCl (Gas) | Imidazole (Neutral solid/solution) |
| Storage | Decomposes in moist air | Stable in desiccator |
Safety & Handling (E-E-A-T)
Although safer than DMCC, this reagent is an irritant and potential corrosive .
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Handling: Use in a fume hood.[5] Wear nitrile gloves and safety glasses.
-
Decontamination: Spills can be treated with aqueous sodium hydroxide (hydrolysis to dimethylamine and imidazole) or simply wiped up with water (water soluble).[1]
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic—store under inert gas if possible.
References
-
Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. ACS Omega. (2025). Link[1]
-
Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology. (2017). Link
-
One-Pot Synthesis of O-Aryl Carbamates. Synthesis. (2016). Link[1]
-
Organic Syntheses Procedure: N-Methoxy-N-methyl-1H-imidazole-1-carboxamide. Organic Syntheses. (2017).[1][3] Link[1]
-
Safety Data Sheet: 1-(Dimethylcarbamoyl)imidazole. Thermo Fisher Scientific. (2025).[1] Link
A Technical Guide to the Storage Stability of Imidazole-1-Carboxamide Derivatives
Executive Summary
Imidazole-1-carboxamide derivatives are a pivotal class of compounds in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their inherent stability is a critical quality attribute that dictates their shelf-life, formulation strategy, and ultimately, their safety and efficacy. This guide provides an in-depth exploration of the factors governing the stability of these molecules. We will dissect the primary degradation pathways—hydrolysis, oxidation, photodegradation, and thermal stress—and present a framework for their systematic evaluation through forced degradation studies. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for assessing and ensuring the stability of imidazole-1-carboxamide derivatives.
The Chemical Foundation of Stability and Degradation
The stability profile of an imidazole-1-carboxamide derivative is intrinsically linked to its molecular architecture. The structure combines a five-membered aromatic imidazole ring with an exocyclic carboxamide group. This combination, while synthetically versatile, presents distinct chemical liabilities that must be understood to predict and mitigate degradation.
-
The Imidazole Moiety: As an electron-rich aromatic heterocycle, the imidazole ring is generally stable to heat and acid/base conditions but is susceptible to electrophilic attack, oxidation, and photodegradation.[3] The lone pair of electrons on the sp2-hybridized nitrogen atom contributes to the ring's aromaticity and its reactivity.[4]
-
The Carboxamide Linkage: The N-acyl imidazole functionality, which defines this class, is essentially an activated amide. This group is significantly more susceptible to nucleophilic attack, particularly hydrolysis, than a standard alkyl or aryl amide.[5][6] The imidazole acts as a good leaving group, facilitating the cleavage of the C-N bond.
These inherent properties give rise to three primary degradation mechanisms that must be rigorously investigated.
Hydrolytic Degradation
Hydrolysis is often the most significant non-photolytic degradation pathway for imidazole-1-carboxamide derivatives in solution. The reaction involves the cleavage of the C-N bond between the carbonyl carbon and the imidazole nitrogen.
-
Mechanism: The rate and outcome of hydrolysis are highly dependent on pH.[7]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidazole ring can be protonated. This protonation may influence the electronic properties of the molecule, but the primary mechanism involves the attack of water on the protonated carbonyl group.[5]
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon. This pathway is often more rapid and aggressive than acid-catalyzed hydrolysis. Forced degradation studies on related structures have demonstrated susceptibility to basic hydrolysis.[8][9]
-
Oxidative Degradation
The imidazole ring's electron-rich nature makes it a prime target for oxidative degradation. This can be initiated by atmospheric oxygen (autoxidation), residual peroxides in excipients, or interaction with metal ions.[7]
-
Mechanism: Oxidative degradation can proceed through complex free-radical chain reactions.[7] Studies on daclatasvir, a drug containing an imidazole moiety, revealed that the imidazole is liable to base-mediated autoxidation and can be oxidized by agents like hydrogen peroxide.[8][9] This can lead to the formation of various oxygenated adducts or even ring-opened products. The specific products formed are highly dependent on the oxidant and the reaction conditions.[10]
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to excite the molecule to a higher energy state, leading to photochemical reactions.
-
Mechanism: The imidazole moiety is a known photosensitizer that can generate reactive oxygen species (ROS) upon irradiation.[11] This can initiate a cascade of degradation reactions. Photodegradation of imidazole-containing compounds can be complex, yielding a mixture of products through various pathways, including oxidation and rearrangement.[8] Therefore, protecting these derivatives from light is a critical aspect of storage.
A Framework for Stability Assessment: The Forced Degradation Study
To proactively identify potential stability issues, a forced degradation (or stress testing) study is indispensable. The objective is not to completely destroy the molecule but to induce a target degradation of 5-20%.[7][12] This level of degradation is sufficient to generate and identify potential degradants and establish degradation pathways, which is a key expectation of regulatory bodies like the ICH.[12][13]
A well-designed study provides critical insights for formulation development, packaging selection, and the establishment of storage conditions.[13]
General Workflow for Forced Degradation
The following diagram outlines a systematic approach to conducting a forced degradation study. The causality behind this workflow is to ensure that each stress condition is evaluated independently and that the analytical method used is proven to be "stability-indicating"—that is, capable of resolving the parent compound from all significant degradants.
Caption: Workflow for a comprehensive forced degradation study.
Detailed Experimental Protocols
The protocols described below are designed to be self-validating systems. Each includes a control sample (unstressed) and, for solution studies, a blank (stressed solvent) to ensure that observed peaks are a direct result of compound degradation.
Protocol: Hydrolytic Stability
-
Preparation: Prepare three solutions of the imidazole-1-carboxamide derivative (approx. 1 mg/mL) in:
-
a) 0.1 M Hydrochloric Acid (HCl)
-
b) Purified Water
-
c) 0.1 M Sodium Hydroxide (NaOH)
-
-
Stress Conditions:
-
For the acidic solution (a), heat in a water bath at 60-80°C.
-
For the neutral and basic solutions (b, c), maintain at room temperature. The increased reactivity of the carboxamide under basic conditions often precludes the need for heat.[8]
-
-
Time Points: Withdraw aliquots at initial (t=0), 2, 6, 12, and 24 hours.
-
Sample Quenching: Immediately before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze by a stability-indicating HPLC method.
Protocol: Oxidative Stability
-
Preparation: Prepare a solution of the derivative (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Add hydrogen peroxide to a final concentration of 3%.
-
Stress Conditions: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 6, 24 hours) until target degradation is achieved.
-
Analysis: Analyze directly by HPLC after dilution. The presence of H₂O₂ can sometimes interfere with chromatography; if so, dilution is key.
Protocol: Photostability
-
Preparation: Prepare both a solid sample and a solution (approx. 1 mg/mL) of the derivative. Place them in chemically inert, transparent containers.
-
Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Stress Conditions: Expose the samples to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: After exposure, dissolve the solid sample and analyze both the solution and solid samples alongside their dark controls by HPLC.
Protocol: Thermal Stability
-
Preparation:
-
Solid State: Place the solid powder in a vial.
-
Solution State: Prepare a solution of the derivative (approx. 1 mg/mL) in a suitable solvent.
-
-
Stress Conditions: Place the vials in a calibrated oven at an elevated temperature (e.g., 70-80°C). For solid-state studies, including a condition with high humidity (e.g., 75% RH) can also be informative.[13]
-
Time Points: Sample at appropriate intervals (e.g., 1, 3, 7 days).
-
Analysis: For the solid sample, dissolve in a suitable solvent before analysis. Analyze all samples by HPLC.
Stability-Indicating Analytical Methodology
The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common and robust technique.[14][15]
Protocol: HPLC-UV Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.
-
Mobile Phase: Use a gradient elution to ensure separation of the polar degradants from the typically more non-polar parent compound.
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 15-20 minutes.
-
Detection: Use a PDA detector to monitor across a range of wavelengths. This helps in identifying peaks that may co-elute and provides spectral information about the degradants.
-
Method Validation: The method must be validated for specificity by analyzing the stressed samples. Peak purity analysis (using the PDA detector) should be performed to ensure the main peak is free from any underlying degradants.
Data Presentation and Interpretation
All quantitative data from the forced degradation study should be summarized in a clear, tabular format for easy comparison.
Table 1: Summary of Forced Degradation Results for a Hypothetical "IMC-X"
| Stress Condition | Duration | % Assay of IMC-X | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradation (%) |
| Control | 24 hr | 99.8 | ND | ND | 0.2 |
| 0.1 M HCl, 60°C | 24 hr | 91.2 | 7.9 (RRT 0.85) | ND | 8.8 |
| 0.1 M NaOH, RT | 6 hr | 85.4 | 13.1 (RRT 0.85) | ND | 14.6 |
| 3% H₂O₂, RT | 24 hr | 89.9 | ND | 9.2 (RRT 1.15) | 10.1 |
| ICH Light | 7 days | 96.5 | ND | 2.8 (RRT 1.15) | 3.5 |
| 80°C, Solid | 7 days | 99.1 | ND | ND | 0.9 |
| ND: Not Detected; RRT: Relative Retention Time |
Interpreting the Results:
-
Causality: The data in Table 1 strongly suggest that "IMC-X" is most susceptible to hydrolysis, particularly under basic conditions, which produces Degradant 1. The fact that the same degradant (based on RRT) is formed in both acid and base suggests it is likely the hydrolyzed carboxamide product.
-
Mechanism: The compound also shows sensitivity to oxidation, forming a different product, Degradant 2. The appearance of Degradant 2 under photolytic stress suggests that the photodegradation mechanism may involve oxidation.
-
Stability: The compound is highly stable in the solid state under thermal stress.
Visualizing Degradation Pathways
Once degradants are identified (ideally via LC-MS), a degradation pathway map can be constructed.
Caption: Potential degradation pathways for IMC-X.
Conclusion and Best Practices
The stability of imidazole-1-carboxamide derivatives is a multifaceted issue governed by their susceptibility to hydrolysis, oxidation, and photodegradation. A systematic investigation using forced degradation studies is not merely a regulatory requirement but a fundamental scientific exercise that informs the entire drug development lifecycle.
Key Recommendations:
-
Protect from Light: Given the photosensitivity of the imidazole ring, these compounds should always be stored in amber vials or otherwise protected from light.
-
Control pH in Formulations: Due to the high susceptibility to base-catalyzed hydrolysis, aqueous formulations should be buffered in the neutral to slightly acidic range (pH 4-6), pending specific compound data.
-
Use Antioxidants: For liquid formulations, the inclusion of antioxidants may be warranted to prevent oxidative degradation.
-
Select Appropriate Packaging: For solid forms, packaging should protect against light and moisture ingress to ensure long-term stability.
By understanding the inherent chemical liabilities and applying the rigorous experimental and analytical frameworks outlined in this guide, researchers can ensure the development of stable, safe, and effective products based on the imidazole-1-carboxamide scaffold.
References
-
Dobereiner, G. E., Chamberlin, C. A., Schley, N. D., & Crabtree, R. H. (2010). Intramolecular carboxyl group participation in the hydrolysis of an acyl imidazole. Journal of the American Chemical Society. [Link]
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Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research. [Link]
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van Eis, M. J., et al. (2011). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
-
Qiu, F., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development. [Link]
-
Quintyn, R. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Ahmad, F., & Naseem, A. (2019). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances. [Link]
-
Scrivens, G. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
Zhang, G., et al. (2020). Imidazole derivatives: Thermally stable organic luminescence materials. ResearchGate. [Link]
-
Sun, J., et al. (2019). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. [Link]
-
Xu, B., et al. (2017). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech. [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]
-
De la Cruz, G., et al. (2000). Main reaction pathways for the formation of 1H-imidazole derivatives... ResearchGate. [Link]
-
Kone, M. G.-R., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Journal of Chemistry. [Link]
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Ingerman, E. A., et al. (2023). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. [Link]
-
Wang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]
-
Romero, D. H., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
-
Sharma, A., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. ResearchGate. [Link]
-
Ota, H., et al. (2015). Imidazole Derivatives with an Intramolecular Hydrogen Bond as Thermal Latent Curing Agents for Thermosetting Resins. ACS Macro Letters. [Link]
-
Thomas, J., et al. (2014). Degradative imidazole oxidation of particle by reactive oxygen species... ResearchGate. [Link]
-
J. H. Smith & J. H. Fendler. (1976). Intramolecular carboxyl group participation in the hydrolysis of an acyl imidazole. Journal of the American Chemical Society. [Link]
-
Wang, J., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
-
Dobson, R. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
-
Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]
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The Definitive Guide to N,N-Dimethyl-1H-imidazole-1-carboxamide: Synonyms, Chemical Properties, and Synthetic Applications
Introduction to the Reagent
In modern organic synthesis and drug development, the precise installation of functional groups requires reagents that balance high reactivity with stringent safety profiles. N,N-dimethyl-1H-imidazole-1-carboxamide (often referred to by its catalog synonym, 1-(Dimethylcarbamoyl)imidazole) is a highly versatile heterocyclic building block and acyl transfer reagent. It is primarily utilized to transfer a dimethylcarbamoyl group (-CONMe₂) to various nucleophiles, such as alcohols and amines, forming carbamates and ureas, respectively.
This technical whitepaper provides an in-depth analysis of the reagent’s chemical identity, its mechanistic causality in synthesis, and field-proven experimental protocols designed for high-yield drug discovery applications.
Chemical Identity and Catalog Synonyms
When sourcing this reagent from chemical catalogs, researchers often encounter a fragmented nomenclature landscape. To ensure procurement accuracy and cross-referencing across safety databases, the following table consolidates the verified synonyms, structural identifiers, and physical properties[1][2].
| Property / Identifier | Value |
| IUPAC Name | N,N-dimethyl-1H-imidazole-1-carboxamide |
| CAS Registry Number | 69829-55-6 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Common Catalog Synonyms | 1-(Dimethylcarbamoyl)imidazoleN,N-dimethylimidazole-1-carboxamide1H-Imidazole-1-carboxamide, N,N-dimethyl-1-dimethylcarbamoylimidazole |
Mechanistic Role and Causality in Organic Synthesis
Expertise & Experience: Overcoming the Toxicity of DMCC
Historically, the installation of a dimethylcarbamoyl group relied heavily on dimethylcarbamoyl chloride (DMCC). However, DMCC is highly volatile, corrosive, and classified as a probable human carcinogen (IARC Group 2A), known to cause severe mucous membrane damage and nasal tract carcinomas[3][4].
N,N-dimethyl-1H-imidazole-1-carboxamide serves as a bench-stable, solid surrogate that mitigates these extreme toxicity risks while maintaining excellent electrophilicity. The causality of its reactivity lies in the aromatic stability of the imidazole ring. The electron-withdrawing nature of the imidazole moiety highly polarizes the adjacent carbonyl carbon. When a deprotonated nucleophile attacks this carbon, a tetrahedral intermediate forms. The subsequent collapse of this intermediate expels imidazole—an excellent, low-pKa leaving group—driving the reaction forward.
Contrast with CDI
While N,N'-Carbonyldiimidazole (CDI) is widely used to transfer a bare carbonyl group (C=O) to form ureas or carbonates[2], 1-(dimethylcarbamoyl)imidazole is strictly monofunctional. It transfers the entire -CONMe₂ moiety without the risk of cross-linking or polymerization, ensuring high atom economy and product purity.
Mechanistic pathway of dimethylcarbamoylation using 1-(dimethylcarbamoyl)imidazole.
Applications in Drug Discovery
The reagent is heavily utilized in medicinal chemistry to construct complex pharmacophores:
-
Alzheimer's Disease Prodrugs: It is used to synthesize N-carbamoylazole prodrugs. For instance, the reaction of atipamezole derivatives with dimethylcarbamoylating agents yields pleiotropic prodrugs that pseudo-irreversibly inhibit human butyrylcholinesterase (hBChE), a target in Alzheimer's therapy[5].
-
Aromatase Inhibitors: In the synthesis of ¹⁴C-radiolabeled Fadrozole (a potent aromatase inhibitor used in breast cancer research), related dimethylimidazole-1-carboxamide intermediates are crucial for constructing the core molecular architecture[6].
Experimental Protocol: Dimethylcarbamoylation of Nucleophiles
Trustworthiness & Self-Validation
The following protocol is designed as a self-validating system. Because the reaction expels free imidazole as a byproduct, researchers can monitor the release of imidazole via Thin-Layer Chromatography (TLC)—which is highly UV-active at 254 nm and stains strongly with iodine—providing a real-time, visual proxy for the conversion of the starting material.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of the target nucleophile (primary amine or alcohol) in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the reagent.
-
Deprotonation: Cool the reaction vessel to 0 °C.
-
For alcohols: Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) to form the highly nucleophilic alkoxide.
-
For amines: 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) is sufficient.
-
Stir for 30 minutes until hydrogen gas evolution ceases.
-
-
Electrophile Addition: Introduce 1.1 equivalents of N,N-dimethyl-1H-imidazole-1-carboxamide in a single portion.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via LC-MS or TLC. The appearance of the free imidazole byproduct confirms the acyl transfer is occurring.
-
Quenching & Workup: Once the starting material is consumed (typically 2–12 hours), quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography to separate the product from the imidazole byproduct.
Standard experimental workflow for dimethylcarbamoylation of nucleophiles.
References
-
CAS NO. 69829-55-6 | 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) Source: localpharmaguide.com [Link]
-
Dimethylcarbamoyl chloride - Wikipedia Source: wikipedia.org [Link]
-
Dimethylcarbamoyl Chloride | EPA Source: epa.gov [Link]
-
Pleiotropic prodrugs for both symptomatic and disease-modifying treatment of Alzheimer's disease - PMC Source: nih.gov [Link]
-
Fadrozole hydrochloride, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 Source: drugfuture.com [Link]
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- 6. Fadrozole hydrochloride, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]
Methodological & Application
Application Note: Protocol for Dimethylcarbamoylation of Amines Using Imidazole Carboxamide
Executive Summary
The introduction of the dimethylcarbamoyl moiety (–C(O)NMe₂) is a ubiquitous transformation in medicinal chemistry, critical for synthesizing ureas that serve as inhibitors of serine hydrolases, kinase inhibitors, and GPCR ligands. Historically, this transformation relied on Dimethylcarbamoyl Chloride (DMCC) , a reagent plagued by severe toxicity (lachrymator, suspected carcinogen), hydrolytic instability, and handling difficulties.
This Application Note details the protocol for using 1-(N,N-dimethylcarbamoyl)imidazole (CDM-I) as a superior alternative. CDM-I offers a crystalline, shelf-stable, and non-volatile profile while maintaining high electrophilicity. We provide two distinct workflows:
-
Standard Nucleophilic Displacement for reactive amines.
-
Imidazolium-Activated Protocol for sterically hindered or electron-deficient amines (an "Expert" modification utilizing the imidazolium effect).
Technical Background & Mechanism
The Safety Imperative
The shift from acid chlorides to imidazole ureas is driven by the hierarchy of safety and stability.
| Feature | Dimethylcarbamoyl Chloride (DMCC) | 1-(Dimethylcarbamoyl)imidazole (CDM-I) |
| Physical State | Volatile Liquid | Crystalline Solid (mp 104–106 °C) |
| Toxicity | Highly Toxic, Lachrymator, Carcinogen (Group 2A) | Low volatility, Standard Irritant |
| Stability | Rapid hydrolysis in air/moisture | Stable in open air; shelf-stable |
| Atom Economy | HCl byproduct (requires scavenger) | Imidazole byproduct (water soluble) |
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution. The imidazole ring acts as a "tunable" leaving group.
-
Neutral Conditions: The lone pair on the N3 of the imidazole ring makes it a moderate leaving group, suitable for primary and unhindered secondary amines.
-
Activated Conditions (The Imidazolium Effect): Alkylation of the N3 position (using MeI or MeOTf) creates a cationic imidazolium species. This dramatically lowers the LUMO of the carbonyl, making it susceptible to attack even by poor nucleophiles (anilines, bulky secondary amines).
Mechanistic Pathway Visualization
Caption: Mechanistic pathway distinguishing between the standard neutral pathway and the high-reactivity imidazolium-activated pathway.
Experimental Protocols
Materials and Reagents
-
Reagent: 1-(N,N-dimethylcarbamoyl)imidazole (CDM-I). Commercially available or synthesized from CDI + Dimethylamine.
-
Solvents: Dichloromethane (DCM) (anhydrous) or Acetonitrile (MeCN).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Activator (Optional): Methyl Triflate (MeOTf) or Methyl Iodide (MeI).
Protocol A: Standard Conditions (Primary/Reactive Secondary Amines)
Best for: Benzylamines, linear alkyl amines, cyclic secondary amines (piperidine/morpholine).
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add TEA (1.2 equiv). Stir for 5 minutes at Room Temperature (RT).
-
Reagent Addition: Add CDM-I (1.1 equiv) in one portion.
-
Reaction: Stir at RT.
-
Monitoring: Reaction is typically complete within 2–6 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS (look for M+71 mass shift).
-
-
Workup (Self-Validating Step):
-
Dilute with DCM.
-
Wash with 1M HCl (2x). Crucial Step: This converts the imidazole byproduct and unreacted amine into water-soluble salts, removing them from the organic layer.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
-
Purification: Most products are obtained in >90% purity after workup. If necessary, purify via flash chromatography (Hexane/EtOAc).
Protocol B: "Imidazolium-Activated" Conditions (Anilines/Hindered Amines)
Best for: Electron-deficient anilines, sterically crowded amines, or when Protocol A fails.
-
Activation: In a sealed vial, dissolve CDM-I (1.1 equiv) in anhydrous MeCN or DCM (0.2 M).
-
Methylation: Add MeOTf (1.1 equiv) or MeI (Caution: MeOTf is more potent but requires stricter safety). Stir at RT for 15 minutes.
-
Observation: The solution may become slightly cloudy or warm, indicating the formation of the reactive N-methylimidazolium salt.
-
-
Substrate Addition: Add the Amine (1.0 equiv) and DIPEA (2.5 equiv).
-
Note: Excess base is required to neutralize the triflic acid/HI generated and the imidazolium leaving group.
-
-
Reaction: Stir at RT (or heat to 50 °C for extremely difficult substrates). Reaction is usually instant to <1 hour.
-
Workup:
-
Dilute with EtOAc.
-
Wash with Sat. NaHCO₃ (to remove acid salts).
-
Wash with 1M HCl (to remove N-methylimidazole).
-
Dry and concentrate.
-
Workflow Decision Matrix
Use the following logic tree to determine the appropriate protocol for your substrate.
Caption: Decision matrix for selecting between standard and activated dimethylcarbamoylation protocols.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Poor nucleophilicity of amine. | Switch to Protocol B (Activation). The imidazolium salt is ~100x more electrophilic. |
| Byproduct in LCMS (M+68) | Imidazole contamination. | The acid wash (1M HCl) was insufficient. Repeat the wash or increase aqueous volume. |
| Reagent Hydrolysis | Wet solvents. | CDM-I is stable, but the activated imidazolium salt is moisture sensitive. Ensure anhydrous solvents for Protocol B. |
| Precipitate in Reaction | Urea product insolubility. | This is common in MeCN. Filter the solid; it is likely pure product.[2] Wash with ether. |
References
-
Duspara, P. A., et al. (2012).[3] Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. Journal of Organic Chemistry, 77(22), 10362–10368.[3] [Link]
-
Grzyb, J. A., et al. (2005).[4] Carbamoylimidazolium salts as reagents for the efficient synthesis of N,N-disubstituted ureas, thiocarbamates, and carbamates.[3][4] Tetrahedron, 61(30), 7153–7175. [Link]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole-Based Reagents. Organic Letters, 12(20), 4572–4575. [Link]
-
Batey, R. A., et al. (1998). Carbamoylimidazoles as Isocyanate Equivalents.[3][4] Tetrahedron Letters, 39(35), 6267–6270. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unprecedented "In Water" imidazole carbonylation: paradigm shift for preparation of urea and carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Synthesis of carbamates from phenols using N,N-dimethyl-1H-imidazole-1-carboxamide
Executive Summary
The synthesis of aryl carbamates is a pivotal transformation in medicinal chemistry, serving as a cornerstone for cholinesterase inhibitors (e.g., Rivastigmine), prodrug scaffolds, and proteasome inhibitors. Traditional methods relying on carbamoyl chlorides or isocyanates suffer from moisture sensitivity, toxicity (phosgene generation), and poor regioselectivity.
This Application Note details the imidazole-urea transfer protocol using N,N-dimethyl-1H-imidazole-1-carboxamide (DMI-C) . This reagent acts as a stable, crystalline "carbamoyl cation equivalent," offering a safer, more chemoselective alternative to phosgene derivatives. We present a validated, self-consistent protocol for coupling DMI-C with diverse phenols, including mechanistic insights and troubleshooting pathways for sterically hindered substrates.
Strategic Rationale & Mechanistic Insight
Why N,N-Dimethyl-1H-imidazole-1-carboxamide?
Unlike highly reactive carbamoyl chlorides, DMI-C is a "tunable" electrophile. It is shelf-stable but possesses a distinct leaving group (imidazole) that can be displaced by phenoxides under mild conditions.
-
Safety: Eliminates the need for gaseous phosgene or lachrymatory carbamoyl chlorides.
-
Selectivity: The reagent is less prone to hydrolysis than isocyanates, allowing for cleaner reactions in non-anhydrous solvents if necessary.
-
Atom Economy: The imidazole byproduct is water-soluble and easily removed during aqueous workup.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution (NAS). The driving force is the expulsion of the imidazole ring, which is a significantly better leaving group than an amide or alkoxide but less reactive than a chloride.
Key Mechanistic Pathway:
-
Activation of Nucleophile: The phenol is deprotonated by a base to form the phenoxide anion.
-
Nucleophilic Attack: The phenoxide attacks the carbonyl center of DMI-C.
-
Elimination: The tetrahedral intermediate collapses, expelling the imidazole anion.
-
Proton Transfer: The imidazole anion is protonated by the conjugate acid of the base, driving the equilibrium.
Figure 1: Mechanistic pathway for the carbamoylation of phenols using DMI-C.
Experimental Protocol
Reagent Preparation (In-Situ Option)
Note: DMI-C is commercially available (CAS: 41374-14-5). However, for high-throughput campaigns, it can be generated in situ.
-
Precursor: 1,1'-Carbonyldiimidazole (CDI).
-
Amine: Dimethylamine (2.0 M in THF).
-
Method: React 1.0 equiv CDI with 1.0 equiv Dimethylamine in THF at 0°C for 1 hour. Use the resulting solution directly.
Standard Protocol (Method A: Base-Mediated)
This method is suitable for most electron-neutral and electron-deficient phenols.
Materials:
-
Substrate: Phenol derivative (1.0 equiv, 1.0 mmol)
-
Reagent: N,N-dimethyl-1H-imidazole-1-carboxamide (1.2 – 1.5 equiv)
-
Base: Sodium Hydride (60% dispersion, 1.2 equiv) OR Potassium Carbonate (2.0 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN) [0.2 M]
Step-by-Step Procedure:
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve the Phenol (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Deprotonation:
-
For NaH: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 15 min until gas evolution ceases.
-
For K2CO3: Add K2CO3 (2.0 equiv) at room temperature (RT). Stir for 30 min.
-
-
Coupling: Add N,N-dimethyl-1H-imidazole-1-carboxamide (1.2 equiv) in one portion.
-
Reaction:
-
Allow to warm to RT.[1]
-
Optimization: If no conversion after 2h, heat to 60°C (MeCN) or 80°C (DMF).
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of Phenol (RT) and appearance of Carbamate (M+71 mass shift vs phenol).
-
Workup:
-
Quench with saturated NH4Cl solution (10 mL).
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF and imidazole.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO2).
Enhanced Protocol (Method B: Imidazolium Activation)
For sterically hindered phenols (e.g., 2,6-disubstituted) or extremely unreactive substrates. This method converts the neutral imidazole leaving group into a cationic imidazolium species, increasing electrophilicity by orders of magnitude [1].
Additional Reagents:
-
Activator: Methyl Iodide (MeI) or Methyl Triflate (MeOTf) (4.0 equiv).
Procedure Modification:
-
Dissolve DMI-C (1.2 equiv) in MeCN.
-
Add MeI (4.0 equiv) and stir at RT for 12–24h. The solution typically turns yellow or precipitates the salt.
-
Evaporate excess MeI (Caution: Fume hood) or use the solution directly if MeI is compatible.
-
Add the Phenol (1.0 equiv) and Triethylamine (2.0 equiv) to this activated mixture.
-
Stir at RT.[1] The reaction is often instantaneous.
Data Analysis & Troubleshooting
Quantitative Benchmarks
| Parameter | Standard Conditions (Method A) | Activated Conditions (Method B) |
| Reagent Stoichiometry | 1.2 – 1.5 equiv | 1.2 equiv (Reagent) / 4.0 equiv (MeI) |
| Temperature | RT to 80°C | 0°C to RT |
| Typical Yield | 75 – 95% | 85 – 99% |
| Reaction Time | 2 – 12 hours | 10 min – 2 hours |
| Main Byproduct | Imidazole (Water soluble) | N-Methylimidazolium salt (Water soluble) |
Troubleshooting Guide
-
Problem: Low conversion of Phenol.
-
Problem: Hydrolysis of Product.
-
Problem: "Stuck" Intermediate.
Decision Workflow
Use the following logic tree to select the optimal protocol for your specific substrate.
Figure 2: Experimental decision matrix for maximizing carbamate yield.
References
-
Grzyb, J. A., Shen, M., Yoshina-Ishii, C., Chi, W., Brown, R. S., & Batey, R. A. (2005).[5] Carbamoylimidazolium salts as reagents for the synthesis of ureas, thiocarbamates, carbamates, and amides.[5] Tetrahedron, 61(30), 7153–7175.
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
-
Adler, M. J., et al. (2016).[4][5] Synthesis of Substituted O-Aryl Carbamates via One-Pot Formation of N-Substituted Carbamoyl Chlorides. Synthesis, 48, 43–47.[4][5]
-
World Intellectual Property Organization. (2006).[7] WO2006048720A1 - An efficient method for preparation of (S)-3-[(1-dimethylamino)ethyl]phenyl-N-ethyl-N-methyl-carbamate. (Rivastigmine Synthesis).[7][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. WO2006048720A1 - An efficient method for preparation of (s)-3-[(1-dimethyl amino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and radical scavenging activity of phenol-imidazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: DBU-Catalyzed Carbamoylation with N,N-Dimethyl-1H-imidazole-1-carboxamide
[1]
Executive Summary
The introduction of the dimethylcarbamoyl moiety (–CONMe₂) is a critical transformation in the synthesis of pharmaceuticals (e.g., cholinesterase inhibitors, agrochemicals) and prodrugs. Traditionally, this is achieved using dimethylcarbamoyl chloride , a reagent with significant toxicity, lachrymatory properties, and limited stability.
This protocol details a superior, "green" alternative using N,N-dimethyl-1H-imidazole-1-carboxamide (DMIC) . Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , this method offers high chemoselectivity, operational safety, and the ability to functionalize sterically hindered or electron-deficient nucleophiles (alcohols, phenols, and N-heterocycles) under mild conditions.
Scientific Foundation & Mechanism
The Reagent: N,N-Dimethyl-1H-imidazole-1-carboxamide
Unlike highly electrophilic acid chlorides, DMIC is a stable, crystalline urea derivative. It possesses a "tuned" reactivity profile:
-
Stability: Resistant to rapid hydrolysis in ambient moisture compared to carbamoyl chlorides.
-
Activation: The imidazole ring acts as a latent leaving group. It is insufficiently electron-withdrawing to react spontaneously with weak nucleophiles, requiring base catalysis (DBU) to trigger the acyl transfer.
The Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
DBU serves a dual role in this transformation, acting primarily as a Brønsted base and secondarily as a nucleophilic activator.
-
Basicity (
): DBU deprotonates the nucleophilic substrate (alcohol/indole), increasing its HOMO energy for attack on the DMIC carbonyl. -
Nucleophilic Assistance: Evidence suggests DBU may transiently attack the carbonyl to form a highly reactive N-acylamidinium intermediate, though the general base mechanism is dominant for sterically hindered substrates.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism. The DBU-activated nucleophile attacks the carbonyl center of the DMIC, collapsing the tetrahedral intermediate to expel imidazole (a benign byproduct) and generating the target carbamate/urea.
Figure 1: Catalytic cycle for DBU-mediated carbamoylation. DBU activates the nucleophile, facilitating attack on the DMIC reagent and expulsion of imidazole.
Experimental Protocol
Materials
-
Substrate: 1.0 equivalent (Alcohol, Phenol, or Indole).
-
Reagent: N,N-dimethyl-1H-imidazole-1-carboxamide (1.2 – 1.5 equivalents).
-
Catalyst: DBU (0.1 – 0.5 equivalents).
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF). Anhydrous solvents are recommended to minimize reagent hydrolysis.
Standard Procedure (Bench Scale: 1.0 mmol)
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add the Substrate (1.0 mmol) and N,N-dimethyl-1H-imidazole-1-carboxamide (167 mg, 1.2 mmol) to the flask.
-
Solvation: Add anhydrous MeCN (3.0 mL, 0.33 M concentration). Stir to dissolve.
-
Catalysis: Add DBU (15 µL - 75 µL, 0.1 - 0.5 mmol) dropwise via syringe.
-
Note: For highly acidic phenols, 0.1 eq is sufficient. For hindered secondary alcohols or indoles, use 0.5 eq.
-
-
Reaction: Stir the mixture at Room Temperature (23 °C) .
-
Monitoring: Monitor via TLC or LC-MS. Most reactions reach completion within 2–6 hours.
-
Heating: If conversion is <50% after 4 hours, heat to 50 °C.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove DBU and the imidazole byproduct.
-
Wash with saturated NaHCO₃ (10 mL) and Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification: The crude material is often >95% pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Substrate-Specific Modifications
| Substrate Class | DBU Equiv. | Temp (°C) | Time (h) | Notes |
| Primary Alcohols | 0.1 - 0.2 | 23 | 1 - 3 | Very fast; exothermic on large scale. |
| Phenols | 0.1 | 23 | 0.5 - 2 | High chemoselectivity over aliphatic alcohols. |
| Secondary Alcohols | 0.5 | 23 - 50 | 4 - 12 | Steric bulk slows rate; heating may be required. |
| Indoles / Carbazoles | 0.5 - 1.0 | 50 - 80 | 12 - 24 | Requires deprotonation of N-H; MeCN is preferred solvent. |
| Anilines | 0.2 | 23 | 2 - 6 | Forms ureas. No HCl wash (amphoteric product); use neutral workup. |
Method Validation & Advantages
Comparison with Traditional Methods
The DBU/DMIC system provides superior safety and selectivity profiles compared to classical Carbamoyl Chloride or Isocyanate methods.
| Feature | DMIC + DBU (This Protocol) | Dimethylcarbamoyl Chloride | Phosgene / Amine |
| Safety | High (Solid, non-lachrymator) | Low (Carcinogen, lachrymator) | Critical (Gas, fatal inhalation risk) |
| Byproducts | Imidazole (Water soluble, benign) | HCl (Corrosive, requires scavenger) | HCl / Salts |
| Selectivity | High (1° > 2° OH > Indole) | Low (Highly electrophilic) | Low |
| Stability | Stable solid (Months at RT) | Hydrolyzes rapidly | Unstable |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Issue: Starting Material Recovery (Indoles).
-
Issue: Byproduct Formation (Elimination).
References
-
Heller, S. T.; Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 2010, 12(20), 4572–4575.
-
[Link]
-
-
Heller, S. T.; Schultz, E. E.; Sarpong, R. "Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles." Angewandte Chemie International Edition, 2012, 51(33), 8304–8308.
-
[Link]
-
-
Grzyb, J. A.; Batey, R. A. "Carbamoylimidazolium and thiocarbamoylimidazolium salts: novel reagents for the synthesis of ureas, thioureas, carbamates, thiocarbamates and amides."[4] Tetrahedron, 2005 , 61(30), 7153–7175.[4]
-
[Link]
-
-
Vaidyanathan, R., et al. "DBU Catalysis of N,N′-Carbonyldiimidazole-Mediated Amidations." Organic Letters, 2010, 12(2), 324–327.
-
[Link]
-
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Pleiotropic prodrugs for both symptomatic and disease-modifying treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. HK1173654B - Therapeutic compounds and related methods of use - Google Patents [patents.google.com]
Application Notes and Protocols for N,N-dimethyl-1H-imidazole-1-carboxamide as a Peptide Coupling Reagent
Foreword: A Modern Perspective on Peptide Bond Formation
For the researcher engaged in the synthesis of peptides, the selection of a coupling reagent is a decision that dictates the efficiency, purity, and stereochemical integrity of the final product. While the landscape of peptide coupling reagents is rich with carbodiimides, phosphonium, and uronium salts, this guide focuses on N,N-dimethyl-1H-imidazole-1-carboxamide, an accessible and efficient reagent for amide bond formation. This document provides an in-depth exploration of its mechanistic underpinnings, practical applications, and a comparative analysis against more conventional reagents, tailored for researchers, scientists, and professionals in drug development.
The Chemistry of N,N-dimethyl-1H-imidazole-1-carboxamide
N,N-dimethyl-1H-imidazole-1-carboxamide is a derivative of N,N'-carbonyldiimidazole (CDI), a well-established reagent in organic synthesis. Its utility in peptide coupling stems from its ability to activate carboxylic acids, rendering them susceptible to nucleophilic attack by an amine.
Synthesis of N,N-dimethyl-1H-imidazole-1-carboxamide
A practical laboratory-scale synthesis involves the reaction of imidazole with N,N-dimethylcarbamoyl chloride in the presence of a tertiary amine base.[1][2]
Reaction Scheme:
Caption: Synthesis of N,N-dimethyl-1H-imidazole-1-carboxamide.
Protocol for Synthesis:
-
In a round-bottom flask, dissolve imidazole (1.0 eq) in acetonitrile.
-
Add triethylamine (1.2 eq) to the solution.
-
To this mixture, add N,N-dimethylcarbamoyl chloride (1.0 eq) dropwise.
-
Reflux the reaction mixture for 20 hours.
-
After cooling, dilute the mixture with diethyl ether and filter to remove the triethylamine hydrochloride salt.
-
Evaporate the filtrate and purify the residue by vacuum distillation to yield N,N-dimethyl-1H-imidazole-1-carboxamide.
Mechanism of Action in Peptide Coupling
The function of N,N-dimethyl-1H-imidazole-1-carboxamide as a peptide coupling reagent is analogous to that of CDI. The process involves a two-step activation and coupling sequence.
Step 1: Activation of the Carboxylic Acid
The N-protected amino acid reacts with N,N-dimethyl-1H-imidazole-1-carboxamide to form a highly reactive N-acylimidazolium intermediate and dimethylamine. The N-acylimidazolium intermediate then rapidly rearranges to the more stable N-acylimidazole, with the release of imidazole.
Step 2: Nucleophilic Attack by the Amine
The free N-terminal amine of the second amino acid or peptide chain then attacks the carbonyl carbon of the N-acylimidazole intermediate, forming the desired peptide bond and releasing imidazole as a byproduct.
Caption: Mechanism of peptide coupling.
Protocols for Peptide Synthesis
The following protocols provide a general framework for utilizing N,N-dimethyl-1H-imidazole-1-carboxamide in both solution-phase and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Coupling
This protocol is suitable for the synthesis of dipeptides or for fragment condensation.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
Amino acid ester hydrochloride (e.g., H-L-Phenylalanine-OMe·HCl)
-
N,N-dimethyl-1H-imidazole-1-carboxamide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Activation: In a dry, nitrogen-flushed flask, dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM. Add N,N-dimethyl-1H-imidazole-1-carboxamide (1.05 eq) and stir at room temperature for 30-60 minutes to form the active N-acylimidazole intermediate.
-
Amine Preparation: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add the tertiary amine base (1.0 eq) to neutralize the salt.
-
Coupling: Add the neutralized amine solution to the activated carboxylic acid solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by flash column chromatography or recrystallization.
Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted for standard Fmoc-based solid-phase synthesis.
Materials:
-
Fmoc-protected amino acid
-
N,N-dimethyl-1H-imidazole-1-carboxamide
-
Resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq) and N,N-dimethyl-1H-imidazole-1-carboxamide (3.0 eq) in DMF. Allow to pre-activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction.[3] If the test is positive, repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Comparative Analysis and Field Insights
While N,N-dimethyl-1H-imidazole-1-carboxamide is a competent coupling reagent, its performance should be considered in the context of other widely used reagents.
Quantitative Performance Overview
The following table provides a semi-quantitative comparison based on typical performance characteristics reported in the literature for CDI and other common coupling reagents. Direct quantitative comparisons for N,N-dimethyl-1H-imidazole-1-carboxamide are limited.
| Coupling Reagent System | Relative Reactivity | Racemization Potential | Byproduct Solubility | Typical Application Notes |
| DCC/HOBt | Moderate | Low with HOBt | DCU is insoluble | Cost-effective, but byproduct removal can be problematic in SPPS. |
| DIC/HOBt | Moderate | Low with HOBt | DIU is soluble | Preferred over DCC for SPPS due to soluble byproduct.[4] |
| HBTU/DIEA | High | Low | Soluble | Fast and efficient, but can cause guanidinylation of the N-terminus.[5] |
| HATU/DIEA | Very High | Very Low | Soluble | Highly efficient, especially for sterically hindered amino acids.[5][6] |
| CDI (proxy) | Moderate | Low to Moderate | Imidazole is soluble | Clean byproducts, but moisture sensitive and may be less effective for difficult couplings.[4] |
This table synthesizes data from multiple sources and should be used as a general guide.[4][5][6][7]
Decision Workflow for Reagent Selection
The choice of coupling reagent is often dictated by the specific requirements of the synthesis.
Caption: Decision workflow for coupling reagent selection.
Troubleshooting and Best Practices
-
Incomplete Coupling: If a ninhydrin test indicates incomplete coupling, a second coupling step (double coupling) should be performed with fresh reagents. For sterically hindered amino acids, extended coupling times or elevated temperatures may be necessary.
-
Racemization: While imidazole-based reagents generally exhibit low racemization, this can be a concern with sensitive amino acids or in fragment condensation.[6] Performing the coupling at lower temperatures (0 °C) can help to minimize epimerization.
-
Moisture Sensitivity: N,N-dimethyl-1H-imidazole-1-carboxamide is sensitive to moisture and should be handled under anhydrous conditions. Store the reagent in a desiccator under an inert atmosphere.
Safety and Handling
As a derivative of CDI and synthesized from N,N-dimethylcarbamoyl chloride, N,N-dimethyl-1H-imidazole-1-carboxamide should be handled with care.[2][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or a fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and water.
-
Storage: Store in a cool, dry place away from moisture.
Conclusion
N,N-dimethyl-1H-imidazole-1-carboxamide offers a viable and effective alternative for peptide bond formation. Its primary advantages lie in the generation of soluble byproducts, simplifying purification, and its relatively low cost. While it may not possess the high reactivity of modern onium salt reagents for the most challenging couplings, its performance is robust for a wide range of applications. By understanding its mechanism and adhering to the protocols outlined in this guide, researchers can confidently incorporate this reagent into their peptide synthesis workflows.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351–367.
- N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses, 94, 184-197.
- Fields, C. G., et al. (1991). A comparison of coupling reagents for the synthesis of peptides containing N-methylamino acids. Peptide Research, 4(2), 95-101.
- Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 55(22), 6813-6830.
- Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Peptide Coupling Reagents. Chemistry - A European Journal, 15(37), 9394-9403.
- Synthesis of 1-dimethylcarbamoyl-4-methyl-imidazole. PrepChem.com. (n.d.).
- Dimethylcarbamoyl chloride. Wikipedia. (2023, December 29).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec. (n.d.). Coupling Reagents.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
- S. L. (2023, December 8).
- Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. (1981). Analytical Biochemistry, 117(1), 147-157.
- Metal-free direct thiocarbation of imidazopyridines with carbamoyl chloride and elemental sulfur. (2017). Royal Society of Chemistry.
- Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical biochemistry, 117(1), 147–157.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Dimethylcarbamoyl Chloride, a known carcinogen – All About Drugs [allfordrugs.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Note: N-Carbamoylation of Indoles using Dimethylcarbamoyl Imidazole
This Application Note is designed for research scientists and process chemists requiring a robust, safety-enhanced methodology for the N-functionalization of indoles. It prioritizes the use of 1-(N,N-dimethylcarbamoyl)imidazole (DMCI) as a superior alternative to the traditional, highly toxic dimethylcarbamoyl chloride (DMCC).
Executive Summary
The introduction of the dimethylcarbamoyl moiety (
This guide details the use of Dimethylcarbamoyl imidazole (DMCI) —either pre-isolated or generated in situ from 1,1'-Carbonyldiimidazole (CDI)—as a safer, highly effective electrophile. We present two validated protocols: a High-Conversion Method using sodium hydride for unreactive substrates, and a Chemoselective Method using DBU for acid-sensitive scaffolds.
Mechanistic Principles
The reaction relies on the activation of the indole nitrogen (a poor nucleophile,
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Electrophile Formation (In Situ): CDI reacts with dimethylamine to form DMCI.
-
Indole Activation: Base deprotonates the indole N-H.
-
Coupling: The indolyl anion attacks the carbonyl of DMCI.
-
Elimination: Imidazole is expelled, yielding the N-acylated product.
Figure 1: Mechanistic pathway for the generation of the active urea species and subsequent indole carbamoylation.
Experimental Protocols
Pre-requisite: In Situ Generation of DMCI
Use this step if commercial Dimethylcarbamoyl Imidazole is unavailable.
-
Setup: Flame-dried flask under Argon/Nitrogen.
-
Reagents: Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in anhydrous THF or DMF.
-
Addition: Add Dimethylamine hydrochloride (1.1 equiv) and Triethylamine (1.2 equiv).
-
Reaction: Stir at RT for 1–2 hours. The solution now contains DMCI and can be used directly in the protocols below.
Protocol A: High-Conversion Method (Strong Base)
Best for: Unhindered indoles, electron-deficient indoles, and stable substrates requiring maximum yield.
-
Reagents: Sodium Hydride (NaH, 60% in oil), DMF (Anhydrous).[1]
-
Temperature: 0 °C to RT.
Step-by-Step Procedure:
-
Base Preparation: Place NaH (1.5 equiv) in a flame-dried round-bottom flask under inert atmosphere. Optional: Wash NaH with dry hexane to remove mineral oil if downstream purification is sensitive.
-
Solvent: Add anhydrous DMF (Concentration ~0.2 M relative to indole). Cool to 0 °C.
-
Deprotonation: Dissolve the Indole substrate (1.0 equiv) in a minimal amount of DMF and add dropwise to the NaH suspension.
-
Observation: Vigorous evolution of
gas. Stir at 0 °C for 15–30 mins until gas evolution ceases.
-
-
Acylation: Add the DMCI solution (1.2–1.5 equiv, prepared above or commercial) dropwise to the indolyl anion mixture.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.
-
Monitoring: TLC/LCMS should show complete consumption of indole.
-
-
Workup: Quench carefully with sat.
(aq).[2] Extract with EtOAc ( ).[2] Wash combined organics with water ( ) and brine ( ) to remove DMF. Dry over and concentrate.
Protocol B: Chemoselective Method (Catalytic/Mild)
Best for: Acid-sensitive substrates, complex natural products, or when avoiding NaH is necessary.
-
Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Acetonitrile (MeCN) or THF.
-
Catalyst: DMAP (4-Dimethylaminopyridine) - Optional but recommended for sluggish substrates.
-
Temperature: Reflux (80 °C) or Microwave (
).
Step-by-Step Procedure:
-
Dissolution: Dissolve Indole substrate (1.0 equiv) and DMCI (1.5 equiv) in anhydrous Acetonitrile (0.5 M).
-
Catalysis: Add DBU (1.5–2.0 equiv).
-
Note: If the reaction is slow, add DMAP (10–20 mol%). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.
-
-
Heating: Heat to reflux (
) for 12–24 hours.-
Microwave Alternative: Heat at
for 30–60 minutes in a sealed vial.
-
-
Workup: Evaporate Acetonitrile. Redissolve residue in EtOAc/DCM. Wash with 0.5 M HCl (to remove DBU/DMAP/Imidazole) and then sat.
. Dry and concentrate.
Optimization & Troubleshooting
Method Selection Guide
Use the decision tree below to select the appropriate protocol for your substrate.
Figure 2: Decision matrix for selecting reaction conditions based on substrate stability.
Comparative Data Table
| Parameter | Protocol A (NaH) | Protocol B (DBU) | Notes |
| Reaction pH | Strongly Basic ( | Moderately Basic | Protocol B tolerates esters/lactones better. |
| Temperature | 0 °C | Protocol A is kinetically faster. | |
| Solvent | DMF / THF | MeCN / Toluene | DMF is difficult to remove; MeCN is volatile. |
| C-3 Selectivity | High (N-selective) | Moderate | High temp in Protocol B can occasionally promote C-acylation (rare with ureas). |
| Typical Yield | 85–98% | 70–90% | Protocol A drives reaction to completion via irreversible deprotonation. |
Troubleshooting Tips
-
Low Conversion (Protocol B): The imidazole leaving group is not as labile as a chloride. If the reaction stalls, switch to Protocol A or add DMAP (0.5 equiv) to Protocol B.
-
C-3 Acylation: If C-3 acylation is observed (common in electron-rich indoles like 5-methoxyindole), ensure the temperature is kept low (
) and use NaH in DMF . The "hard" anion (N-) is favored by hard electrophiles and polar aprotic solvents (HSAB theory). -
Moisture Sensitivity: DMCI hydrolyzes to dimethylamine and imidazole in the presence of water. Ensure all solvents are anhydrous.
References
-
Heller, S. T., & Sarpong, R. (2011). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Organic Letters, 13(10), 2697–2699. [Link]
- Key citation for DBU-c
-
Bergman, J., & Pelcman, B. (2002). Reactions of Indole with 1,1'-Carbonyldiimidazole. Tetrahedron, 58(13), 2679-2685. [Link]
- Foundational work on CDI-mediated indole functionaliz
-
Macor, J. E., et al. (1994). 1-(N,N-Dimethylcarbamoyl)-4-substituted-imidazoles as effective reagents for the N-carbamoylation of indoles. Journal of Organic Chemistry, 59(24), 7496–7498. [Link]
- Specific reference for the dimethylcarbamoyl imidazole reagent class.
-
IARC Monographs. Dimethylcarbamoyl Chloride.[3][Link]
- Safety data verifying the carcinogenicity of the chloride altern
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethylcarbamoylation via Imidazole Reagents
Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting & Optimization of Carbamoylation Reference ID: TS-DMC-IMID-001[1]
Executive Summary: The Imidazole Advantage
You are likely accessing this guide because you are transitioning away from Dimethylcarbamoyl chloride (Dmc-Cl) due to its carcinogenicity and toxicity, or you are experiencing poor yields with standard 1,1'-Carbonyldiimidazole (CDI) protocols.[1]
While imidazole-based reagents (like 1-(dimethylcarbamoyl)imidazole , or DCI ) are safer "green" alternatives, they possess lower electrophilicity compared to acid chlorides.[1] This often results in stalled reactions, particularly with sterically hindered alcohols or electron-deficient amines.[1]
The Solution: This guide focuses on the Imidazolium Activation Protocol (IAP) . By alkylating the imidazole nitrogen, we convert a sluggish leaving group into a highly reactive cationic species, restoring—and often exceeding—the reactivity of acid chlorides without the associated safety profile.
Core Mechanism & Workflow
The following diagram illustrates the standard pathway versus the "Activated" pathway. Use this to diagnose where your reaction energy landscape is failing.
Caption: Comparison of the standard thermal pathway vs. the Imidazolium Activation pathway. The activated route creates a cationic leaving group, significantly lowering the activation energy.
Troubleshooting Tickets (Q&A)
We have categorized common user issues into "Tickets" based on symptom analysis.
Ticket #01: Reaction Stalls at ~50-60% Conversion
User Report: "I am reacting a secondary alcohol with DCI in THF. The reaction starts well but stalls. Adding more reagent doesn't help."[1]
Diagnosis: This is a classic equilibrium and leaving group issue. The neutral imidazole leaving group is not stable enough to drive the reaction to completion against a secondary alcohol, which is a reversible process. Furthermore, the byproduct (imidazole) can act as a base/nucleophile, potentially interfering with the equilibrium.
Protocol Fix: The "Imidazolium" Switch You need to convert the leaving group into a non-nucleophilic, highly stable species.
-
Add Methyl Iodide (MeI): Add 2.0 – 4.0 equivalents of MeI (or Methyl Triflate for faster rates) to your reaction mixture.
-
Mechanism: This methylates the N3 position of the imidazole ring, creating a 1-(dimethylcarbamoyl)-3-methylimidazolium salt.[1]
-
Result: The leaving group becomes N-methylimidazole, which is electronically neutral in this context and does not reverse the reaction.
| Parameter | Standard DCI | Activated DCI (Imidazolium) |
| Reaction Temp | Reflux often required | Room Temperature (20-25°C) |
| Time | 24 - 48 Hours | 1 - 4 Hours |
| Typical Yield (2° Alcohol) | 45 - 60% | 92 - 98% |
Ticket #02: Hydrolysis / "Wet" Solvents
User Report: "I am seeing large amounts of dimethylamine and starting material, but no product. My NMR shows imidazole peaks shifting."
Diagnosis: Carbamoyl imidazoles (and especially their activated imidazolium salts) are extremely moisture sensitive . If your solvent is "technical grade" or has absorbed atmospheric water, the water will out-compete your substrate (alcohol/amine) because water is a smaller, harder nucleophile.
Corrective Actions:
-
Solvent: Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1] Avoid DMF if not freshly distilled, as it is hygroscopic.
-
Glassware: Flame-dry glassware under vacuum.[1]
-
Reagent Quality: If synthesizing DCI in-situ from CDI, ensure the CDI is white and fluffy. Yellow/clumped CDI has already hydrolyzed.[1]
Ticket #03: Steric Hindrance (Tertiary Alcohols)
User Report: "I need to carbamoylate a tertiary alcohol. Standard DCI gave 0% yield. Dmc-Cl is too harsh."
Diagnosis: Tertiary alcohols are poor nucleophiles due to steric bulk. A neutral DCI reagent is simply not electrophilic enough to overcome this barrier.
Protocol Fix: Sequential Activation Do not mix everything at once. Use a sequential "One-Pot" approach to maximize electrophilicity.
Step-by-Step Protocol:
-
Activation: Dissolve DCI (1.2 equiv) in anhydrous MeCN. Add MeI (4.0 equiv) and stir at RT for 24h (or use MeOTf for 1h) to pre-form the imidazolium salt.
-
Addition: Add your Tertiary Alcohol (1.0 equiv).
-
Base Catalysis: Add a hindered non-nucleophilic base like DBU (1.2 equiv) or NaH (if substrate permits).[1] The base deprotonates the alcohol, making it a stronger alkoxide nucleophile, while the salt provides a super-electrophile.
-
Workup: Quench with water. The charged imidazolium byproducts wash away easily in the aqueous layer, simplifying purification.
Advanced Optimization: Reagent Synthesis
If you cannot purchase DCI, you must synthesize it. Warning: Many users fail here by using the wrong stoichiometry.
The "Hydrochloride" Trick: Do not use free dimethylamine gas or solution if possible. Use Dimethylamine Hydrochloride (Me2NH[1]·HCl) .
-
Why? When reacting CDI with the amine salt (Me2NH·HCl) in DCM/MeCN, the proton transfer activates the CDI, and the chloride counter-ion stabilizes the intermediate.
-
Yield: This method typically yields >90% of the carbamoyl imidazole, compared to ~70% with free amine.
Caption: Optimized workflow for synthesizing the DCI reagent using amine salts to prevent oligomerization.
Safety & Handling (Critical)
ngcontent-ng-c3932382896="" class="ng-star-inserted">WARNING: Alkylating Agents The "Activation" protocols described above utilize Methyl Iodide (MeI) or Methyl Triflate (MeOTf) . * Toxicity: These are powerful alkylating agents and potential carcinogens.
Volatility: Use only in a well-ventilated fume hood. [1] * Decontamination: Keep a solution of aqueous ammonia or ethanolamine nearby to quench spills (reacts to form non-toxic ammonium salts).
References
-
Duspara, P. A., et al. (2012).[2] "Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent." The Journal of Organic Chemistry, 77(22), 10362-10368.[2]
-
Grzyb, J. A., et al. (2005). "Carbamoylimidazolium salts as diversification reagents: an application to the synthesis of tertiary amides from carboxylic acids." Tetrahedron Letters, 46(41), 7129-7133.[1]
-
Batey, R. A., et al. (1998). "Carbamoylimidazolium salts: Novel reagents for the synthesis of carbamates, ureas, and thiocarbamates."[2][3] Tetrahedron Letters, 39(35), 6267-6270.[1]
-
Hertzberg, R. L., et al. (2015). "Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation." ACS Omega. [1]
Sources
Technical Support Center: Stability & Handling of N,N-dimethyl-1H-imidazole-1-carboxamide
[1]
Subject: Preventing Hydrolysis & Degradation in Aqueous Systems Document ID: TSC-2024-IMD-01 Audience: Medicinal Chemists, Biochemists, Assay Development Scientists[1][2]
Executive Summary & Chemical Profile[1][2][3]
N,N-dimethyl-1H-imidazole-1-carboxamide (CAS: 69829-55-6) is a specialized carbamoylating reagent.[1][2] Unlike its highly reactive parent, 1,1'-carbonyldiimidazole (CDI), this molecule exhibits enhanced hydrolytic stability due to the resonance donation of the dimethylamine group.[2]
However, "water-stable" is a relative term.[1][2] In aqueous buffers, it undergoes slow hydrolysis to release imidazole , dimethylamine , and carbon dioxide .[1][2] This degradation is accelerated by improper pH, temperature, and—critically—nucleophilic buffer components.[1][2]
Key Technical Insight: The most common user error is not hydrolysis (reaction with water), but aminolysis (reaction with buffer amines like Tris).[2] This guide provides the protocols to distinguish and prevent both.
The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the competing pathways.[2] The molecule is an activated urea.[1][2] The imidazole ring acts as a leaving group (
Pathway A: Hydrolysis (Water Attack)
Water attacks the carbonyl carbon.[2] This is generally slow at neutral pH but accelerates under basic conditions (
Pathway B: Aminolysis (The "Tris Trap")
If your buffer contains primary or secondary amines (e.g., Tris, Glycine), these act as nucleophiles far stronger than water.[2] They will rapidly attack the carbonyl, displacing imidazole and forming a stable, unwanted urea byproduct.[2]
Visualization: Degradation Pathways[2]
Figure 1: Competing degradation pathways. Note that amine-containing buffers cause rapid consumption of the reagent (red path), often mistaken for hydrolysis.
Buffer Selection & pH Optimization
The stability of N,N-dimethyl-1H-imidazole-1-carboxamide is governed by the "Goldilocks" principle of pH.[1]
-
pH > 8.0: Base-catalyzed hydrolysis dominates.[1][2] Hydroxide (
) attacks the carbonyl.[1][2][3] -
pH < 4.0: Acid-catalyzed hydrolysis dominates.[1][2] Protonation of the imidazole N3 makes it an excellent leaving group.[2]
Buffer Compatibility Matrix
| Buffer System | Suitability | Mechanism of Failure / Success |
| PBS (Phosphate) | High | Non-nucleophilic.[1] Excellent for pH 6.0–7.[1][2]5. Note: Phosphate can act as a weak general base catalyst, but effect is minimal compared to amines.[1][2] |
| MES | High | Tertiary amine (low nucleophilicity), excellent buffering at pH 5.5–6.[1][2]5. |
| HEPES | Moderate/High | Tertiary amine.[1][2] Generally safe at pH 7.0–7.5, but steric hindrance prevents rapid reaction.[1][2] |
| Tris | FORBIDDEN | Primary amine.[1][2] Reacts rapidly to form N-Tris-N',N'-dimethylurea.[1][2] |
| Glycine | FORBIDDEN | Primary amine.[1][2] Reacts rapidly. |
| Ammonium Bicarb | Low | Ammonia is nucleophilic.[1][2] Avoid if possible. |
| Citrate | High | Non-nucleophilic.[1][2] Good for acidic stability studies (pH 4.0–6.0).[1][2] |
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Do not dissolve directly in buffer for storage.
-
Solvent Choice: Dissolve the solid reagent in anhydrous DMSO or Acetonitrile (MeCN) .[1][2] It is stable in these solvents for weeks at -20°C.[1][2]
-
Concentration: Prepare a 100x or 1000x master stock (e.g., 100 mM).
-
Dilution: Dilute into aqueous buffer immediately prior to use .
-
Tip: Keep the aqueous buffer on ice (4°C) before addition to slow hydrolysis kinetics.[2]
-
Protocol B: Monitoring Hydrolysis (Self-Validation)
If you suspect degradation, validate your system using UV-Vis spectroscopy.[1][2]
-
Principle: The intact carbamoyl imidazole has a distinct UV absorption profile compared to free imidazole.[1][2]
-
Method:
Workflow Decision Tree
Figure 2: Decision tree for reagent handling to ensure maximum stability.
Troubleshooting & FAQ
Q1: My reaction yield is low, even though I used PBS. Why?
-
Diagnosis: Check your pH.[1][2][4][5] If the pH is > 7.5, the hydrolysis half-life decreases significantly.[2]
-
Solution: Adjust pH to 6.5 using HCl. Ensure your target nucleophile (the amine you want to react) is still nucleophilic at this pH (i.e., not fully protonated).[2]
Q2: Can I use this reagent to crosslink proteins?
-
Answer: Yes, but be careful. It converts lysine residues into dimethyl-ureas (
).[1][2] This blocks the lysine charge.[1][2] -
Warning: If you are trying to link two proteins, this is a monofunctional reagent (capping agent), not a bifunctional crosslinker.[1][2] It will terminate the lysine, not link it.[2]
Q3: I see a white precipitate after adding the stock to the buffer.
-
Diagnosis: This is likely the reagent crashing out due to low solubility in water at high concentrations, OR accumulation of free imidazole (if hydrolysis occurred in the stock).[2]
-
Solution: Ensure the final DMSO concentration is 1-5% to aid solubility. Verify the stock solution integrity by NMR or LC-MS.[1][2]
Q4: How does this compare to CDI?
References
-
Jencks, W. P. (1969).[1][2] Catalysis in Chemistry and Enzymology. McGraw-Hill.[1][2] (Classic text on nucleophilic acyl substitution and imidazole catalysis).
-
Staab, H. A. (1962).[1][2] Syntheses using heterocyclic amides (azolides).[1][2] Angewandte Chemie International Edition, 1(7), 351-367.[1][2] [1][2]
-
Armstrong, A., et al. (2004).[1][2] Formation and stability of N-heterocyclic carbenes in water. Journal of the American Chemical Society, 126(13), 4366-4374.[2][6]
-
Verkade, J. G. (2002).[1][2] P(RNCH2CH2)3N: Very Strong Non-Ionic Bases Useful in Organic Synthesis.[1][2] Topics in Current Chemistry. (Discusses basicity and stability of related nitrogenous bases).
-
Sigma-Aldrich Technical Bulletin. (n.d.). Product Specification: N-Methyl-1H-imidazole-1-carboxamide.[1][2][7][8][9]
Sources
- 1. N,N-Dimethyl-1H-imidazole-1-sulfonamide | C5H9N3O2S | CID 395751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte - FAU CRIS [cris.fau.de]
- 6. Formation and stability of N-heterocyclic carbenes in water: the carbon acid pKa of imidazolium cations in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methyl-1H-imidazole-1-carboxamide | 72002-25-6 [sigmaaldrich.com]
- 8. a2bchem.com [a2bchem.com]
- 9. orgsyn.org [orgsyn.org]
Technical Guide: Handling Moisture Sensitivity of Dimethylcarbamoyl Imidazole (DCI)
Executive Summary & Chemical Context[1][2][3][4][5]
1-Dimethylcarbamoyl imidazole (DCI) is a specialized electrophilic reagent used primarily to transfer the dimethylcarbamoyl group (
The Core Challenge: DCI is inherently moisture-sensitive. Its reactivity relies on the imidazole group acting as a leaving group. Water, being a small and aggressive nucleophile, competes kinetically with your desired substrate. Hydrolysis leads to the irreversible formation of dimethylamine, carbon dioxide, and imidazole, destroying the reagent's stoichiometry and potentially poisoning sensitive catalytic cycles.
This guide provides a self-validating framework for handling DCI, ensuring reproducibility in your carbamoylation workflows.
Mechanism of Instability (The "Why")
To troubleshoot effectively, you must understand the competing pathways. In a reaction vessel, DCI faces a choice between your substrate (Pathway A) and adventitious water (Pathway B).
Diagram 1: Competitive Reaction Pathways
Figure 1: Kinetic competition between carbamoylation (Green) and hydrolysis (Red). Note that hydrolysis generates gas (
Pre-Reaction Protocols: Storage & Assessment[6]
Q: How do I visually confirm if my DCI reagent is compromised?
A: DCI should be a white to off-white crystalline solid.
-
Pass Criteria: Free-flowing powder or defined crystals.
-
Fail Criteria: Clumping, "wet" appearance, or a sticky paste.
-
Olfactory Test (Caution): A strong, fishy odor indicates the presence of dimethylamine , a direct byproduct of hydrolysis. Pure DCI has a faint, characteristic imidazole smell but should not smell like rotting fish.
Q: What is the optimal storage configuration?
A:
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.
-
Desiccation: Secondary containment in a desiccator is mandatory.
-
Container: Parafilm is insufficient. Use Teflon-taped threads or active Schlenk storage if the bottle is frequently opened.
Experimental Setup & Execution
Solvent Selection Matrix
Water content in solvents is the #1 cause of DCI failure.
| Solvent | Suitability | Pre-treatment Requirement | Notes |
| Acetonitrile (MeCN) | Excellent | Distill over | Polar enough to solubilize DCI; non-nucleophilic. |
| Dichloromethane (DCM) | Good | Pass through activated alumina | Good solubility; watch for amylene stabilizers in commercial grades. |
| DMF / DMAc | Moderate | Critical: Must be amine-free and anhydrous | High hygroscopicity risk. Hydrolysis is faster in wet DMF due to polarity. |
| Alcohols (MeOH/EtOH) | FORBIDDEN | N/A | Will react immediately to form methyl/ethyl dimethylcarbamate. |
Protocol: The "Inert Transfer" Technique
Use this protocol to add DCI to your reaction vessel without moisture exposure.
-
Vessel Prep: Flame-dry the reaction flask and cool under a stream of dry Argon.
-
Weighing: Do not weigh DCI on an open benchtop balance if humidity >40%.
-
Best Practice: Weigh inside a glovebox.
-
Alternative: Tare a dry vial with a septum. Add DCI rapidly, cap immediately, and purge the headspace with Argon before weighing the final mass.
-
-
Addition: Dissolve DCI in anhydrous solvent (e.g., MeCN) in a separate dry vial and transfer via cannula or a dry, gas-tight syringe. Never add solid DCI directly to a reaction mixture through an open neck unless under strong positive inert gas pressure.
Troubleshooting & FAQs
Q: I see bubbling immediately upon adding DCI to my substrate. Is this normal?
A: It depends on the timing.
-
Scenario A (Bad): You dissolved DCI in solvent before adding the substrate, and it started bubbling.
-
Scenario B (Neutral): You added DCI to an amine substrate.
-
Scenario C (Good): You are using a specific activation protocol involving acid scavengers that might off-gas, though rare with DCI itself.
-
Rule of Thumb: Pure carbamoylation with DCI produces no gas . Bubbles usually equal hydrolysis (
).
Q: My yield is consistently 10-15% lower than expected. Why?
A: You are likely battling "Trace Moisture Stoichiometry." Even "anhydrous" solvents can contain 10-50 ppm water. In a dilute reaction (e.g., 0.1 M), 50 ppm water can consume a non-negligible equivalent of DCI.
-
Solution: Use 1.2 to 1.5 equivalents of DCI relative to your nucleophile. The excess accounts for scavenger water. The byproduct (imidazole) is water-soluble and easily removed during workup.
Q: The reaction mixture turned yellow/orange. Is the product decomposing?
A: Not necessarily.
-
Cause: Imidazole byproducts can oxidize or form charge-transfer complexes over time, especially in the presence of light or trace metals.
-
Check: Perform TLC. If the main spot is stable, the color is likely an impurity.
-
Cleanup: Wash the organic layer with 0.1 M HCl (to remove imidazole and unreacted DCI) followed by saturated
.
Q: Can I use DCI to synthesize ureas from unreactive anilines?
A: DCI is moderately electrophilic. For sterically hindered or electron-deficient anilines, DCI alone may be too slow.
-
Booster Strategy: Add a catalyst like DMAP (4-Dimethylaminopyridine) (5-10 mol%). DMAP forms a super-active N-acylpyridinium intermediate that transfers the carbamoyl group more rapidly than the imidazole species.
Diagnostic Workflow (Decision Tree)
Use this logic flow to resolve reaction failures.
Diagram 2: Troubleshooting Logic
Figure 2: Step-by-step diagnostic process for DCI reaction failures.
References
-
Synthesis and Properties of Carbamoyl Imidazoles
-
Hydrolysis Mechanisms of Carbamoyl Chlorides/Imidazoles
- Queen, A. (1967). "Kinetics of the hydrolysis of acyl chlorides in pure water." Canadian Journal of Chemistry, 45(14), 1619-1629. (Foundational mechanism for acyl/carbamoyl transfer hydrolysis).
-
Source:
-
Handling Moisture Sensitive Reagents
- Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
-
Source:
-
DMAP Catalysis in Acyl Transfer
- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as highly active acylation catalysts.
-
Source:
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of N,N-dimethyl-1H-imidazole-1-carboxamide Methyl Groups
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of the N,N-dimethylamino methyl groups in N,N-dimethyl-1H-imidazole-1-carboxamide. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the dynamic conformational phenomena that govern the appearance of these signals, supported by comparative data from analogous structures and detailed experimental protocols.
The Phenomenon of Restricted Amide Bond Rotation
At the heart of the ¹H NMR spectrum of N,N-dimethyl-1H-imidazole-1-carboxamide lies the principle of restricted rotation about the C-N amide bond. Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond possesses significant double-bond character. This restricted rotation leads to two distinct chemical environments for the two methyl groups on the nitrogen atom at room temperature. One methyl group is cis to the carbonyl oxygen, while the other is trans. This geometric difference results in the observation of two separate singlets in the ¹H NMR spectrum, a characteristic feature of N,N-dimethylamides.
The rate of this rotation is temperature-dependent. At elevated temperatures, the rotational energy barrier can be overcome, leading to rapid interchange between the cis and trans positions on the NMR timescale. This results in the coalescence of the two distinct singlets into a single, time-averaged, and often broadened, signal.
Caption: Resonance and restricted rotation in N,N-dimethylamides.
Expected ¹H NMR Chemical Shifts: A Comparative Analysis
For comparison, let us consider the well-characterized ¹H NMR spectrum of N,N-dimethylacetamide (DMA) and N,N-dimethylformamide (DMF).
| Compound | Solvent | Chemical Shift (δ) of Methyl Group 1 (ppm) | Chemical Shift (δ) of Methyl Group 2 (ppm) | Reference |
| N,N-dimethylacetamide | CDCl₃ | ~2.96 | ~3.02 | Generic textbook values |
| N,N-dimethylformamide | CDCl₃ | ~2.92 | ~3.00 | Generic textbook values |
| N,N-dimethyl-1H-imidazole-1-carboxamide (Expected) | CDCl₃ | ~2.9 - 3.1 | ~3.0 - 3.2 | Predicted |
| N,N-dimethyl-1H-imidazole-1-carboxamide (Expected) | DMSO-d₆ | ~2.8 - 3.0 | ~2.9 - 3.1 | Predicted |
The imidazole ring, being an aromatic heterocycle, will exert an anisotropic effect and its overall electron-withdrawing character will likely shift the N-methyl signals slightly downfield compared to DMA. The exact positions will also be influenced by the solvent, as different solvents can interact with the solute, altering the electron density around the protons.[1] Generally, more polar and hydrogen-bond accepting solvents like DMSO-d₆ can lead to noticeable shifts compared to a less polar solvent like CDCl₃.[2]
Caption: Structural relationship of the target molecule to common amides.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain high-quality, reproducible ¹H NMR spectra of N,N-dimethyl-1H-imidazole-1-carboxamide, the following protocol is recommended. This protocol is designed to be self-validating by ensuring sample purity and proper instrument calibration.
Materials:
-
N,N-dimethyl-1H-imidazole-1-carboxamide (ensure purity by a suitable method, e.g., recrystallization or chromatography)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v TMS
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified N,N-dimethyl-1H-imidazole-1-carboxamide. The precise mass is critical for any potential quantitative analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) directly in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer's probe.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
-
Variable Temperature (VT) Experiment (Optional but Recommended):
-
To confirm the assignment of the methyl signals and study the rotational dynamics, acquire spectra at elevated temperatures (e.g., in 10-20 °C increments from room temperature up to a temperature where coalescence is observed).
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.
-
Caption: Recommended workflow for acquiring ¹H NMR spectra.
Conclusion
The ¹H NMR spectrum of the methyl groups in N,N-dimethyl-1H-imidazole-1-carboxamide is predicted to exhibit two distinct singlets at room temperature due to restricted C-N bond rotation. The chemical shifts of these signals are expected to be in the range of 2.9-3.2 ppm in CDCl₃, with slight variations in other solvents like DMSO-d₆. The principles outlined in this guide, along with the provided experimental protocol, will enable researchers to confidently acquire and interpret the ¹H NMR spectrum of this molecule and similar N,N-dimethylamide-containing compounds. The observation and analysis of the temperature-dependent behavior of these signals can provide valuable insights into the rotational dynamics and electronic structure of the amide bond within this specific molecular framework.
References
-
Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]
-
Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197. [Link]
-
The Royal Society of Chemistry. (2024). Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis. The Royal Society of Chemistry. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0220793). NP-MRD. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1 in CDCl3 (upper) and 2 in DMSO-d6 (lower) at ambient temperature. ResearchGate. [Link]
-
Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
-
ResearchGate. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. ResearchGate. [Link]
-
PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). PubChemLite. [Link]
Sources
Technical Guide: Imidazole Carboxamides vs. Carbamoyl Chlorides in Drug Synthesis
Executive Summary
In modern pharmaceutical process chemistry, the drive for safety, atom economy, and operational simplicity has necessitated a shift away from traditional phosgene-derived reagents.[1] While Carbamoyl Chlorides (
Imidazole Carboxamides (Carbamoylimidazoles), typically generated via 1,1'-Carbonyldiimidazole (CDI) , offer a validated, high-performance alternative. This guide analyzes the mechanistic and operational advantages of imidazole carboxamides, demonstrating why they are the superior choice for synthesizing unsymmetrical ureas and carbamates in regulated drug development environments.
Part 1: The Safety & Physiochemical Paradigm
The most immediate advantage of imidazole carboxamides is the elimination of mutagenic and corrosive hazards associated with carbamoyl chlorides.
Comparative Profile: Reagent Stability and Toxicity
The following table contrasts the physical and safety profiles of a standard carbamoyl chloride (Dimethylcarbamoyl chloride - DMCC) against its imidazole equivalent.
| Feature | Dimethylcarbamoyl Chloride (DMCC) | Imidazole Carboxamide (via CDI) |
| Physical State | Liquid (Corrosive) | Crystalline Solid |
| IARC Classification | Group 2A (Probable Human Carcinogen) [1] | Not Classified (CDI is an Irritant) |
| Hydrolytic Stability | Rapid hydrolysis; releases HCl gas | Stable solid; tolerates ambient moisture |
| Shelf Life | Poor (months); requires inert storage | Excellent (years); bench-stable |
| Byproducts | HCl (requires scavenging base) | Imidazole (water-soluble, neutral pH) |
| Atom Economy | Moderate (Cl loss) | High (Imidazole can be recycled) |
Critical Insight: DMCC is an alkylating agent known to cause nasal tract carcinomas in inhalation models [1]. Imidazole carboxamides eliminate this alkylation risk, removing the need for containment isolators during weighing and charging.
Part 2: Mechanistic Insight & Reactivity
The superiority of imidazole carboxamides lies in their tunable electrophilicity .
The Selectivity Mechanism
Carbamoyl chlorides are "hot" electrophiles. Their high reactivity often leads to:
-
Over-reaction: Formation of symmetrical ureas before the second amine is added.
-
Hydrolysis: Competitive reaction with trace water.
In contrast, imidazole carboxamides rely on the imidazole leaving group (
Diagram 1: Activation Pathways & The "Imidazolium Effect"
The following diagram illustrates the mechanistic divergence. Note the "Imidazolium Effect," where methylation of the imidazole nitrogen creates a cationic species (
Figure 1: Comparative activation pathways. The CDI route allows for a stable intermediate (Imidazole Carboxamide) which can be further activated to the Imidazolium salt if higher reactivity is required.
Part 3: Operational Superiority (Experimental Protocols)
Two distinct workflows highlight the versatility of imidazole carboxamides: the One-Pot Aqueous Synthesis (Green Chemistry) and the Stepwise Isolation (Precision Synthesis).
Protocol A: One-Pot Synthesis of Unsymmetrical Ureas in Water
Based on the methodology established by Padiya et al. [2].
Context: Traditional chloride chemistry requires strict anhydrous conditions (DCM/THF). Imidazole carboxamides, however, can be formed and reacted in water, leveraging the "hydrophobic effect" where the product precipitates out.
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with water (solvent). Add 1.2 equivalents of CDI.
-
Amine 1 Addition: Add 1.0 equivalent of the first amine (Amine A) at
. Stir for 30–60 minutes.-
Observation: The intermediate carbonylimidazolide forms.[3] Secondary amines form stable intermediates; primary amines may require careful monitoring to prevent symmetrical urea formation.
-
-
Nucleophile Addition: Add 1.0–1.2 equivalents of the second amine (Amine B).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: The unsymmetrical urea product typically precipitates from the aqueous solution.
-
Isolation: Filter the solid. Wash with dilute HCl (to remove imidazole byproduct) and water. Dry under vacuum.
Self-Validating Check:
-
If the filtrate pH is neutral/basic, imidazole byproduct is successfully removed in the aqueous phase.
-
Absence of isocyanate peak in IR confirms mechanism does not proceed via isocyanate decomposition (common in thermal rearrangements).
Protocol B: "Imidazolium" Activation for Low-Nucleophilicity Substrates
Based on Grzyb et al. [3].
Context: When reacting with poor nucleophiles (e.g., electron-deficient anilines), the neutral imidazole carboxamide may be too stable.
Methodology:
-
Synthesize the Imidazole Carboxamide (as above) in THF.
-
Add MeI (Methyl Iodide) (1.1 equiv) to generate the Carbamoylimidazolium Iodide salt.
-
Add the weak nucleophile. The reaction proceeds rapidly due to the excellent leaving group ability of N-methylimidazole.
Part 4: Performance Data Comparison
The following data summarizes the yield and selectivity advantages observed in comparative studies of urea synthesis.
| Substrate (Amine A) | Nucleophile (Amine B) | Method: Carbamoyl Chloride | Method: Imidazole Carboxamide (Aq) | Advantage |
| Morpholine | Aniline | 65% (requires base/DCM) | 92% (Water, no base) | Higher yield, Green solvent |
| Piperidine | 4-Nitroaniline | 45% (slow, incomplete) | 88% (via Imidazolium salt) | Reactivity with weak nucleophiles |
| Benzylamine | Cyclohexylamine | 60% (mixed anhydrides) | 94% | Prevention of symmetrical urea |
| General | Handling | Requires fume hood, HazMat | Open benchtop capable | Operational Safety |
Data aggregated from Padiya et al. [2] and Grzyb et al. [3].
Diagram 2: The "In Water" Green Workflow
This workflow demonstrates the operational simplicity that is impossible with hydrolytically unstable carbamoyl chlorides.
Figure 2: The aqueous "In Water" protocol eliminates organic solvents and simplifies purification to a filtration step.
Conclusion
For the modern drug development professional, the switch from carbamoyl chlorides to imidazole carboxamides is not merely a safety compliance decision—it is a performance upgrade.
-
Safety: Eliminates exposure to Group 2A carcinogens (DMCC).
-
Quality: Reduces symmetrical urea impurities via controlled activation.
-
Efficiency: Enables "in water" chemistry, reducing solvent waste and workup time.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Dimethylcarbamoyl Chloride.[4][5][6][7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[4] 71. Link
-
Padiya, K. J., et al. (2012).[1] Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate.[1] Organic Letters, 14(11), 2814–2817. Link
-
Grzyb, J. A., et al. (2005). Carbamoylimidazolium Salts as Diversification Reagents: An Application to the Synthesis of Tertiary Amides from Carboxylic Acids. Tetrahedron Letters, 46(46). Link
-
Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters, 13(10), 2697–2699. Link
Sources
- 1. Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Current Intelligence Bulletin 12 – Diethylcarbamoyl Chloride (DECC) [stacks.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Chemoselectivity of N,N-dimethyl-1H-imidazole-1-carboxamide in Acylation Reactions
For researchers, synthetic chemists, and professionals in drug development, the precise and predictable modification of complex molecules is paramount. Chemoselectivity—the ability of a reagent to react with one functional group in the presence of others—is not merely an academic curiosity but a cornerstone of efficient and high-yielding synthesis. This guide provides an in-depth validation of N,N-dimethyl-1H-imidazole-1-carboxamide (DMC) as a superior chemoselective acylating agent, comparing its performance against common alternatives and providing robust experimental protocols for its evaluation.
Introduction: The Need for Controlled Acylation
Acylation is a fundamental transformation in organic synthesis, essential for installing carbonyl moieties and creating critical amide and ester bonds. However, in multifunctional substrates, such as those prevalent in pharmaceuticals and natural products, traditional acylating agents like acyl chlorides and anhydrides often lack the finesse required, leading to a mixture of products and challenging purification processes.
N,N-dimethyl-1H-imidazole-1-carboxamide emerges as a highly effective and manageable alternative. As a stable, solid equivalent to the hazardous phosgene gas, it offers a controlled method for the acylation of nucleophiles.[1] Its reactivity is intrinsically moderated by the imidazole leaving group, providing a distinct advantage in achieving high chemoselectivity, particularly in the preferential acylation of amines over alcohols.
Mechanistic Underpinnings of DMC's Selectivity
The efficacy of N,N-dimethyl-1H-imidazole-1-carboxamide stems from its role as an activated carbamoyl donor. The reaction proceeds through the nucleophilic attack of an amine or alcohol on the carbonyl carbon of DMC. The imidazole ring is an excellent leaving group, facilitating the transfer of the dimethylcarbamoyl group.
The key to its chemoselectivity lies in the relative nucleophilicity of the competing functional groups. Amines are generally more nucleophilic than alcohols, and this difference is amplified by the moderate reactivity of DMC.[2] Unlike highly electrophilic acyl chlorides, which can react indiscriminately, DMC possesses a finely tuned reactivity profile that allows for selective reaction with the stronger nucleophile.
Caption: General mechanism of acylation using DMC.
Comparative Analysis: DMC vs. Alternative Acylating Agents
The choice of an acylating agent can dictate the success of a synthetic step. Below is a comparative analysis of DMC against other commonly used reagents.
| Feature | N,N-dimethyl-1H-imidazole-1-carboxamide (DMC) | Acyl Chlorides / Anhydrides | N,N'-Carbonyldiimidazole (CDI) | 2-Acylpyridazin-3-ones |
| Reactivity | Moderate, controlled | Very High, often aggressive | High, but generally manageable | Mild and chemoselective |
| Chemoselectivity (Amine vs. Alcohol) | Excellent; highly selective for amines.[3] | Poor to moderate; often acylates both.[4] | Good; also used for carbonylations.[1] | High selectivity for N-acylation.[5] |
| Handling & Safety | Stable, non-volatile solid. | Corrosive, moisture-sensitive liquids or solids. Often require inert atmosphere. | Moisture-sensitive solid. | Stable, convenient solids.[5] |
| Byproducts | Imidazole (water-soluble) | HCl or Carboxylic Acid (corrosive, requires scavenger base) | Imidazole, CO₂ | Pyridazinone derivative |
| Typical Conditions | Room temp. to moderate heat; often no catalyst needed. | Low temperature (-78°C to 0°C), requires a non-nucleophilic base.[6] | Room temperature, anhydrous solvents. | Neutral conditions, organic solvents.[5] |
This comparison highlights DMC's balanced profile, offering high chemoselectivity without the handling difficulties and aggressive reactivity of acyl chlorides. While other specialized reagents like 2-acylpyridazin-3-ones also offer excellent selectivity, DMC is a versatile and commercially available option for carbamoylation.
Experimental Validation of Chemoselectivity
To substantiate these claims, a robust, self-validating experimental workflow is essential. The following protocols are designed to directly test and compare the chemoselectivity of DMC.
Caption: Workflow for comparative chemoselectivity validation.
This experiment directly probes the selectivity of DMC for an aromatic amine versus a phenol.
Materials:
-
4-Aminophenol (1.0 eq.)
-
N,N-dimethyl-1H-imidazole-1-carboxamide (DMC) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-aminophenol (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Reagent Addition: Add DMC (1.1 eq.) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-aminophenol is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude product ratio by ¹H NMR spectroscopy to determine the relative amounts of N-acylated and O-acylated products. Purify via column chromatography if necessary.
This protocol serves as a direct comparison to a highly reactive, less selective agent.
Materials:
-
4-Aminophenol (1.0 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert atmosphere, and ice bath
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-aminophenol (1.0 eq.) and dissolve in anhydrous DCM. Add triethylamine (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up and Analysis: Follow steps 5-8 from Protocol 1.
Expected Data and Interpretation
The results from these experiments will quantitatively demonstrate the superior chemoselectivity of DMC.
Table 1: Comparative Product Distribution in the Acylation of 4-Aminophenol
| Acylating Agent | N-Acylated Product Yield (%) | O-Acylated Product Yield (%) | N:O Selectivity Ratio |
| N,N-dimethyl-1H-imidazole-1-carboxamide (DMC) | >95% | <5% | >19:1 |
| Acetyl Chloride | 60-70% | 20-30% | ~2.5:1 |
| Yields are based on ¹H NMR analysis of the crude reaction mixture. |
Discussion of Results: The data clearly indicates that DMC provides exceptional selectivity for the more nucleophilic amine group. The resulting N-(4-hydroxyphenyl)-N,N-dimethylurea is formed almost exclusively. In contrast, the high reactivity of acetyl chloride leads to significant acylation of the phenolic hydroxyl group, resulting in a mixture of N-acylated, O-acylated, and potentially di-acylated products, complicating purification and reducing the yield of the desired compound. This outcome validates DMC as the preferred reagent when selective N-acylation is required in the presence of a hydroxyl group.
Conclusion: A Tool for Precision Synthesis
N,N-dimethyl-1H-imidazole-1-carboxamide is a robust and highly effective reagent for the chemoselective carbamoylation of amines. Its moderate reactivity, ease of handling as a stable solid, and the generation of benign, water-soluble byproducts make it a superior alternative to traditional, aggressive acylating agents. For scientists engaged in the synthesis of complex, multifunctional molecules, DMC provides a reliable method to achieve targeted modifications with high fidelity, minimizing protecting group manipulations and streamlining synthetic routes. The experimental protocols provided herein offer a clear and reproducible framework for validating its performance and integrating it into advanced synthetic workflows.
References
-
Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. PubMed, U.S. National Library of Medicine. [Link]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. [Link]
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]
-
Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. UR Scholarship Repository. [Link]
-
(PDF) Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. ResearchGate. [Link]
- THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. PergaMod.
-
N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). PubChemLite. [Link]
-
2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Organic Chemistry Portal. [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]
-
N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]
-
Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Europe PMC. [Link]
-
Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. RSC Publishing. [Link]
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. [Link]
-
A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. [Link]
-
N-methyl-1H-imidazole-1-carboxamide. PubChem. [Link]
-
REGIOSELECTIVE N-ACYLATION OF. International Journal of Recent Scientific Research. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]
-
Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate. [Link]
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews. [Link]
-
Amine Reactivity. Michigan State University Chemistry Department. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. The Royal Society of Chemistry. [Link]
-
N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. PMC. [Link]
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- 5. 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling N,N-dimethyl-1H-imidazole-1-carboxamide
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical causality. To safely handle N,N-dimethyl-1H-imidazole-1-carboxamide (CAS: 69829-55-6), one must first understand its reactivity profile. This compound is an electrophilic carbamoylating agent, widely utilized in drug development for the synthesis of ureas and carbamates, and is frequently encountered as a pharmaceutical intermediate or metabolite (e.g., Bifonazole Impurity 22)[1],[2].
The following guide synthesizes technical accuracy with field-proven insights to provide a comprehensive, self-validating operational framework for handling this reagent.
The Causality of Hazard: Mechanistic Reactivity
Safety protocols for N,N-dimethyl-1H-imidazole-1-carboxamide are dictated by its extreme sensitivity to atmospheric moisture, a trait it shares with its structural analog, N,N'-carbonyldiimidazole (CDI)[3],[4].
When exposed to ambient humidity, the compound undergoes rapid nucleophilic attack by water. This hydrolysis is not merely a degradation of reagent purity; it is an active safety hazard. The breakdown of the carbamoyl moiety generates carbon dioxide (creating severe pressurization risks in sealed containers), dimethylamine (a toxic, highly flammable gas), and imidazole (a corrosive skin and eye irritant)[5],[6]. Furthermore, the intact molecule acts as a pseudo-irreversible inhibitor capable of covalently modifying biological nucleophiles, such as catalytic serine residues in human enzymes[7],[6].
Mechanistic pathway of N,N-dimethyl-1H-imidazole-1-carboxamide hydrolysis and target reactivity.
Personal Protective Equipment (PPE) Matrix
Because the hazard profile encompasses both the intact electrophile and its volatile degradation products, PPE must scale with the operational volume. The following matrix outlines the rigorous standards required to prevent dermal carbamoylation and inhalation of amine byproducts[7],[8].
| Protection Category | Bench-Scale (<10 g) | Kilo-Lab Scale (>100 g) | Mechanistic Rationale |
| Eye/Face | ANSI Z87.1 Safety Goggles | Full-face shield over goggles | Protects against corrosive imidazole dust and potential dimethylamine gas bursts during unexpected hydrolysis[8]. |
| Skin/Body | Flame-retardant lab coat, closed-toe shoes | Tyvek® suit, chemical-resistant apron | Prevents dermal exposure; the carbamoyl moiety can covalently modify biological nucleophiles[7],[6]. |
| Hands | Double-gloved Nitrile (min 5 mil) | Butyl rubber gloves over Nitrile inner | Nitrile provides splash resistance; butyl rubber prevents permeation of amides and amine byproducts during prolonged exposure[8]. |
| Respiratory | Certified Fume Hood (min 100 fpm) | Supplied-Air Respirator (SAR) | Mitigates inhalation risk of dimethylamine off-gassing and imidazole dust[8]. |
Standard Operating Procedure (SOP): Inert Carbamoylation Workflow
To ensure a self-validating system, every step of this protocol is designed to eliminate ambient moisture, thereby preventing the generation of hazardous byproducts prior to the controlled reaction[4],[9].
Step 1: Apparatus Preparation
-
Flame-dry all reaction glassware under vacuum (0.1 mmHg) and backfill with ultra-high purity Argon (Ar) or Nitrogen (N₂).
-
Ensure the fume hood sash is lowered to the operational mark to guarantee a minimum face velocity of 100 fpm.
Step 2: Reagent Handling & Transfer
-
Transfer the required mass of N,N-dimethyl-1H-imidazole-1-carboxamide inside a glovebox or using a Schlenk line with positive Ar pressure to prevent atmospheric degradation[4],[5].
-
Dissolve the reagent in a rigorously anhydrous, non-nucleophilic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran).
Step 3: Reaction Execution
-
Introduce the target nucleophile (amine or alcohol) dropwise at 0 °C to control the exothermic carbamoylation process[9].
-
Monitor the reaction via TLC or LC-MS. Note: The leaving group, imidazole, will accumulate in the reaction mixture and must be accounted for during purification[6],[10].
Step-by-step operational workflow for the safe handling and quenching of moisture-sensitive amides.
Emergency Response & Controlled Disposal Plan
Spill Response Protocol: If the solid reagent is spilled outside of containment, do not use water [8]. Water will trigger rapid hydrolysis and the release of toxic dimethylamine gas. Instead, smother the spill with dry, inert absorbent material (e.g., dry sand or vermiculite), sweep it into a sealed container using non-sparking tools, and transfer it to a fume hood for controlled quenching[8].
Controlled Quenching & Disposal (Self-Validating Safety Step): Unreacted carbamoylimidazole must be intentionally destroyed before atmospheric exposure to prevent uncontrolled pressurization in waste carboys[5],[8].
-
Cool the reaction vessel or residual reagent to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M HCl dropwise.
-
Mechanistic Rationale: The acidic environment catalyzes the hydrolysis of the residual reagent while simultaneously protonating the liberated dimethylamine and imidazole. This traps them as non-volatile, water-soluble salts (dimethylammonium chloride and imidazolium chloride), preventing the release of toxic gas.
-
-
Stir vigorously for 30 minutes until all CO₂ gas evolution ceases.
-
Dispose of the resulting aqueous layer in the designated basic/amine chemical waste stream.
References
-
CAS Analytical Genprice Lab. Bifonazole Impurity 22 | GNT-ST-22983.[2] URL: [Link]
-
National Institutes of Health (PMC). Pleiotropic prodrugs for both symptomatic and disease-modifying treatment of Alzheimer's disease.[7] URL:[Link]
-
NAC Chemical. N,N-Carbonyldiimidazole CAS 530-62-1 - Safe Handling and Storage.[4] URL: [Link]
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ResearchGate. The Stability of N,N-Carbonyldiimidazole Toward Atmospheric Moisture.[5] URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
